diABZI-4
Description
Structure
2D Structure
Properties
Molecular Formula |
C40H49N13O6 |
|---|---|
Molecular Weight |
807.9 g/mol |
IUPAC Name |
1-[(E)-4-[5-carbamoyl-7-[3-(dimethylamino)propoxy]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]benzimidazol-1-yl]but-2-enyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-methoxybenzimidazole-5-carboxamide |
InChI |
InChI=1S/C40H49N13O6/c1-8-52-29(17-23(3)47-52)37(56)45-39-43-27-19-25(35(41)54)21-31(58-7)33(27)50(39)14-10-11-15-51-34-28(20-26(36(42)55)22-32(34)59-16-12-13-49(5)6)44-40(51)46-38(57)30-18-24(4)48-53(30)9-2/h10-11,17-22H,8-9,12-16H2,1-7H3,(H2,41,54)(H2,42,55)(H,43,45,56)(H,44,46,57)/b11-10+ |
InChI Key |
MXHZAYVEIKSPIA-ZHACJKMWSA-N |
Isomeric SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2C/C=C/CN4C5=C(C=C(C=C5OCCCN(C)C)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C(=CC(=C3)C(=O)N)OC |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=C5OCCCN(C)C)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C(=CC(=C3)C(=O)N)OC |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of diABZI-4: An In-depth Technical Guide for Researchers
November 2025
Abstract
The stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a robust antiviral and antitumor response. The synthetic small molecule diABZI-4 has emerged as a potent and selective STING agonist, demonstrating significant therapeutic potential. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing the intricate signaling cascade it initiates, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its function. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this promising immunomodulatory agent.
Introduction
The STING signaling pathway plays a pivotal role in host defense. Upon activation, it triggers the production of type I interferons (IFNs) and a host of other pro-inflammatory cytokines and chemokines, orchestrating a multifaceted immune response. While natural STING ligands, such as cyclic dinucleotides (CDNs), have shown therapeutic promise, their clinical utility has been hampered by issues of stability and bioavailability.[1] The development of non-nucleotide STING agonists, such as the dimeric amidobenzimidazole (diABZI) family of compounds, represents a significant advancement in the field.[1] this compound, a member of this family, is a potent activator of both human and murine STING, exhibiting enhanced cellular activity and a more favorable solubility profile compared to its predecessors.[2][3] This guide delves into the molecular intricacies of how this compound engages and activates the STING pathway.
The this compound Signaling Pathway
The mechanism of action of this compound is characterized by a direct binding event to STING, which initiates a well-defined downstream signaling cascade. This ultimately culminates in the transcriptional activation of a wide array of immune-related genes.
Direct Binding and STING Oligomerization
This compound directly binds to the STING protein, which is predominantly localized on the endoplasmic reticulum (ER) in its inactive state. This binding event induces a conformational change in the STING dimer, leading to its oligomerization.[2] This higher-order clustering is a critical prerequisite for the subsequent steps in the signaling pathway.
Recruitment and Activation of TBK1
The oligomerization of STING serves as a scaffold for the recruitment of TANK-binding kinase 1 (TBK1). Upon recruitment to the STING oligomer, TBK1 undergoes autophosphorylation, leading to its activation.
Phosphorylation of IRF3 and NF-κB Activation
Activated TBK1 phosphorylates key downstream transcription factors, most notably interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 (p-IRF3) dimerizes and translocates to the nucleus, where it drives the expression of type I interferons, such as IFN-β.
Concurrently, STING activation also leads to the activation of the nuclear factor-kappa B (NF-κB) pathway. This results in the phosphorylation of p65, a subunit of the NF-κB complex, which then translocates to the nucleus to induce the expression of a broad range of pro-inflammatory cytokines and chemokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and CXCL10.
Autophagy Induction
In addition to the canonical IFN and NF-κB pathways, this compound-mediated STING activation has also been shown to induce autophagy, as evidenced by the conversion of LC3-I to LC3-II. This process may contribute to the clearance of pathogens and the modulation of the immune response.
Quantitative Data Summary
The potency of this compound has been quantified in various cellular and in vivo systems. The following tables summarize key quantitative data from published studies.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| EC50 (IFN-β Induction) | Human PBMCs | 130 nM | |
| EC50 (IRF Reporter) | THP-1 (Human) | 13 nM | |
| EC50 (Antiviral - IAV) | MRC-5 | 11.8 - 199 nM (range) | |
| EC50 (Antiviral - HRV) | MRC-5 | 11.8 - 199 nM (range) | |
| EC50 (Antiviral - SARS-CoV-2) | MRC-5 | 11.8 - 199 nM (range) | |
| IC50 (Antiviral - HRV16) | H1-HeLa | 1.14 µM | |
| Kd (hSTING) | - | ~70 nM |
Table 2: In Vivo Activity and Effects of this compound
| Animal Model | Dosage | Route | Key Findings | Reference |
| K18-ACE2 Transgenic Mice | 0.5 mg/kg | Intranasal | Complete protection from severe respiratory disease after SARS-CoV-2 infection. | |
| C57BL/6J Mice | 0.1 mg/kg | Intranasal | Early but not sustained inhibition of IAV replication. | |
| BALB/c Mice (CT-26 tumor model) | Not specified | Systemic | Significant tumor regression and improved survival. |
Experimental Protocols
The elucidation of the this compound mechanism of action has relied on a variety of standard and advanced molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
Western Blotting for Protein Phosphorylation and Oligomerization
This technique is crucial for assessing the activation state of STING and its downstream signaling proteins.
Methodology:
-
Cell Treatment: Culture cells (e.g., bone marrow-derived macrophages (BMDMs) or A549 lung epithelial cells) to desired confluency. Treat with this compound at the desired concentration (e.g., 0.1 µM) for various time points.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay kit.
-
Electrophoresis: For phosphorylation analysis, separate equal amounts of protein on an SDS-PAGE gel. For oligomerization analysis, use a native-PAGE gel to preserve protein complexes.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-STING, anti-p-TBK1, anti-p-IRF3, anti-STING) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize protein bands using an ECL western blotting substrate and an imaging system.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
qRT-PCR is employed to measure the mRNA levels of target genes induced by this compound.
Methodology:
-
Cell Treatment and RNA Extraction: Treat cells as described for Western blotting. Extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA using a reverse transcription kit.
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green or TaqMan-based master mix, cDNA template, and gene-specific primers for target genes (e.g., IFNB1, CXCL10, TNF, IL6) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to a control group.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Secretion
ELISA is used to quantify the concentration of secreted cytokines in the cell culture supernatant.
Methodology:
-
Sample Collection: Collect cell culture supernatants at various time points after this compound treatment.
-
ELISA Procedure: Perform ELISA using commercially available kits for specific cytokines (e.g., IFN-β, TNF-α). Briefly, coat a 96-well plate with a capture antibody, add the collected supernatants and standards, followed by a detection antibody and a substrate for colorimetric detection.
-
Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the cytokine concentration based on the standard curve.
Conclusion
This compound is a potent synthetic STING agonist that activates a robust innate immune response through a well-defined signaling cascade. Its ability to induce type I interferons and a broad spectrum of pro-inflammatory cytokines underscores its therapeutic potential in infectious diseases and oncology. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers to further explore and harness the immunomodulatory properties of this compound. Future research will likely focus on optimizing its delivery, further delineating its IFN-independent effects, and translating its promising preclinical activity into clinical applications.
References
diABZI-4: A Deep Dive into a Potent STING Agonist for Antiviral and Antitumor Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
diABZI-4 is a synthetic, non-nucleotide, small-molecule agonist of the Stimulator of Interferon Genes (STING) pathway. As a diamidobenzimidazole compound, it has demonstrated significant potential as a therapeutic agent due to its potent activation of innate immune responses. This compound has shown broad-spectrum antiviral activity, particularly against respiratory viruses such as SARS-CoV-2, and exhibits promising antitumor effects.[1][2] This technical guide provides an in-depth overview of this compound, its mechanism of action, quantitative data from key studies, detailed experimental protocols, and visualizations of the signaling pathways and experimental workflows.
Core Mechanism of Action: STING Pathway Activation
This compound functions by directly binding to the STING protein, which is an essential adaptor protein in the innate immune system. Unlike natural STING ligands, such as cyclic dinucleotides (CDNs), this compound is a non-nucleotide agonist with favorable physicochemical properties for systemic administration.[3]
The activation of the STING pathway by this compound initiates a downstream signaling cascade:
-
STING Dimerization and Conformational Change: Upon binding this compound, STING undergoes dimerization and a conformational change.[1]
-
TBK1 Recruitment and Activation: This conformational change facilitates the recruitment and activation of TANK-binding kinase 1 (TBK1).
-
IRF3 Phosphorylation: Activated TBK1 then phosphorylates the interferon regulatory factor 3 (IRF3).
-
IRF3 Dimerization and Nuclear Translocation: Phosphorylated IRF3 forms dimers and translocates to the nucleus.
-
Type I Interferon and Pro-inflammatory Cytokine Production: In the nucleus, IRF3 dimers act as transcription factors, driving the expression of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and CXCL10.[1]
This robust induction of an antiviral and antitumor state is the primary mechanism through which this compound exerts its therapeutic effects.
Quantitative Data
The following tables summarize the quantitative data for this compound's activity from various in vitro and in vivo studies.
Table 1: In Vitro Antiviral Activity of this compound
| Virus | Cell Line | Assay | EC50 / IC50 | Reference |
| SARS-CoV-2 | Calu-3 | Viral RNA reduction | Nanomolar range | |
| Influenza A virus (IAV) | Not specified | Not specified | 11.8 - 199 nM | |
| Human Rhinovirus (HRV) | Not specified | Not specified | 11.8 - 199 nM | |
| Parainfluenza Virus 3 (PIV3) | Not specified | Cytopathic Effect (CPE) | IC50: 1.14 µM | |
| Human Rhinovirus 16 (HRV16) | H1-HeLa | Cytopathic Effect (CPE) | IC50: 4.68 µM |
Table 2: In Vitro STING Activation and Binding Affinity of this compound
| Parameter | Cell Line / System | Value | Reference |
| STING Activation (IRF Reporter) | THP-1 | EC50: 0.013 µM | |
| STING Binding Affinity (KD) | Recombinant human STING | ~527 nM |
Table 3: In Vivo Efficacy of this compound
| Study | Animal Model | This compound Dose | Outcome | Reference |
| SARS-CoV-2 Infection | K18-hACE2 transgenic mice | 0.5 mg/kg (intranasal) | Complete protection from weight loss and lethality | |
| Herpes Simplex Encephalitis | Wild-type mice | 0.5 mg/kg (retro-orbital) | Reduced neurological symptoms and viral titers in the brain |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Analysis of STING Dimerization by Native PAGE and Immunoblotting
This protocol is adapted from studies demonstrating this compound-induced STING oligomerization.
a. Cell Lysis:
-
Treat human monocytes (e.g., CD14+) or other target cells with 0.1 µM this compound for the desired time points (e.g., 0, 30, 60, 120 minutes).
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold NativePAGE™ Sample Buffer (1X) containing 1% digitonin and protease inhibitors.
-
Incubate on ice for 15 minutes.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
b. Native PAGE:
-
Determine protein concentration using a BCA assay.
-
Load equal amounts of protein onto a NativePAGE™ 4-16% Bis-Tris gel.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
c. Immunoblotting:
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against STING overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantification of Cytokine mRNA Expression by RT-qPCR
This protocol is based on methods used to measure the induction of cytokine gene expression following this compound treatment.
a. RNA Extraction and cDNA Synthesis:
-
Treat cells (e.g., ACE2-A549) with 0.1 µM this compound for a specified time (e.g., 1.5 hours).
-
Harvest cells and extract total RNA using a commercial RNA isolation kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
b. Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for the target genes (e.g., IFNβ, TNF-α) and a housekeeping gene (e.g., GAPDH), and a SYBR Green master mix.
-
Perform qPCR using a real-time PCR system.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression relative to untreated controls.
Measurement of Cytokine Secretion by ELISA
This protocol describes the quantification of secreted cytokines in cell culture supernatants.
-
Culture cells (e.g., human CD14+ monocytes) and treat with 0.1 µM this compound for various time points.
-
Collect the cell culture supernatant.
-
Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for the cytokine of interest (e.g., IFN-β, TNF-α) using a commercial ELISA kit according to the manufacturer's instructions.
-
Read the absorbance on a microplate reader and calculate the cytokine concentration based on a standard curve.
Conclusion
This compound is a promising STING agonist with potent antiviral and immunomodulatory properties. Its ability to robustly activate the STING pathway, leading to the production of type I interferons and other cytokines, underscores its potential as a therapeutic agent for a range of diseases, including viral infections and cancer. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this novel compound. Further investigation into its clinical efficacy and safety is warranted.
References
- 1. A diamidobenzimidazole STING agonist protects against SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STING Agonist Induced Innate Immune Responses Drive Anti-Respiratory Virus Activity In Vitro with Limited Antiviral Efficacy In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
diABZI-4: A Deep Dive into Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
diABZI-4 is a potent, non-cyclic dinucleotide small molecule agonist of the Stimulator of Interferon Genes (STING) pathway. Its ability to robustly activate innate immune responses has positioned it as a significant tool in antiviral and cancer immunotherapy research. This technical guide provides an in-depth exploration of the core downstream signaling pathways activated by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action
This compound directly binds to and activates STING, a transmembrane protein primarily localized to the endoplasmic reticulum. This binding induces a conformational change in STING, leading to its oligomerization and translocation from the endoplasmic reticulum to the Golgi apparatus.[1] This initiates a cascade of downstream signaling events, primarily through two key pathways: the IRF3 pathway and the NF-κB pathway.
The IRF3-Mediated Type I Interferon Response
The activation of STING by this compound leads to the recruitment and activation of Tank Binding Kinase 1 (TBK1).[1][2][3] TBK1, in turn, phosphorylates the Interferon Regulatory Factor 3 (IRF3).[1] This phosphorylation event causes IRF3 to dimerize and translocate to the nucleus, where it acts as a transcription factor, driving the expression of type I interferons (IFN-α and IFN-β) and a host of other interferon-stimulated genes (ISGs).
The secreted type I interferons can then act in an autocrine or paracrine manner, binding to the interferon-α/β receptor (IFNAR) on cell surfaces. This engagement activates the JAK-STAT signaling pathway, leading to the expression of a broader range of ISGs, which establish an antiviral state within the host cells.
The NF-κB-Mediated Inflammatory Response
In addition to the IRF3 pathway, STING activation by this compound also triggers the nuclear factor-kappa B (NF-κB) signaling cascade. This leads to the phosphorylation of the p65 subunit of NF-κB. Activated NF-κB then translocates to the nucleus, where it induces the transcription of a wide array of pro-inflammatory cytokines and chemokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and CXCL10. This response contributes to the recruitment and activation of various immune cells, further amplifying the innate immune response.
Quantitative Data Summary
The potency of this compound in activating the STING pathway has been quantified across various studies. The following table summarizes key quantitative data for this compound.
| Parameter | Cell Line/System | Value | Reference |
| EC50 (IRF Reporter) | THP-1 IRF-Luciferase | 0.013 µM | |
| EC50 (Antiviral) | Multiple cell lines against IAV, SARS-CoV-2, HRV | 11.8 - 199 nM | |
| IC50 (Anti-HRV16) | H1-HeLa cells | 1.14 µM |
Experimental Protocols
In Vitro STING Activation using a Reporter Cell Line
This protocol is designed to quantify the activation of the STING pathway by measuring the activity of an Interferon Regulatory Factor (IRF)-inducible luciferase reporter.
Materials:
-
THP1-Dual™ cells (InvivoGen)
-
96-well plates
-
This compound
-
Complete culture medium (e.g., RPMI 1640 with 10% FBS, 1% Pen-Strep)
-
Luciferase assay reagent (e.g., QUANTI-Luc™, InvivoGen)
-
Luminometer
Procedure:
-
Cell Seeding: Seed THP1-Dual™ cells at a density of 100,000 cells per well in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium.
-
Cell Treatment: Add the diluted this compound to the cells and incubate for 18-24 hours.
-
Luciferase Assay: Following incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measurement: Read the luminescence on a luminometer. The signal is proportional to the amount of IRF-induced luciferase, indicating the level of STING activation.
Immunoblotting for Phosphorylated Signaling Proteins
This protocol is used to detect the phosphorylation of key proteins in the STING signaling pathway, such as STING, TBK1, and IRF3.
Materials:
-
Human or murine cells (e.g., primary monocytes, BMDMs, Calu-3)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-STING, anti-p-TBK1, anti-p-IRF3, anti-p-p65, and total protein controls)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat cells with this compound for various time points (e.g., 0, 30 min, 1h, 2h, 4h, 6h).
-
Cell Lysis: Lyse the cells and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
Conclusion
This compound is a powerful activator of the STING pathway, inducing a robust innate immune response through the coordinated activation of the IRF3 and NF-κB signaling cascades. This leads to the production of type I interferons and a broad range of pro-inflammatory cytokines. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to further investigate and harness the therapeutic potential of this compound in various disease contexts.
References
diABZI-4: A Technical Guide to its Role in Innate Immunity
For Researchers, Scientists, and Drug Development Professionals
Introduction
diABZI-4 is a potent, synthetic, small-molecule agonist of the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system. As a diamidobenzimidazole compound, this compound has demonstrated significant promise in preclinical studies for its broad-spectrum antiviral and potential antitumor activities.[1][2] Unlike natural STING agonists like cyclic dinucleotides (CDNs), this compound is cell-permeable, allowing for effective activation of the STING pathway in a variety of cell types.[3] This technical guide provides an in-depth overview of the core mechanisms, quantitative data, and experimental protocols related to the function of this compound in innate immunity.
Mechanism of Action: STING Pathway Activation
This compound functions by directly binding to the STING protein, which is primarily localized on the endoplasmic reticulum (ER). This binding event induces a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus.[4][5] This translocation facilitates the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines. The activation of the STING pathway by this compound also leads to the activation of the NF-κB signaling pathway, further contributing to the pro-inflammatory response.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies, highlighting the potency and efficacy of this compound in activating the innate immune response.
Table 1: In Vitro Antiviral Efficacy of this compound
| Virus | Cell Line | EC50 (nM) | Reference |
| Influenza A Virus (IAV) | MRC-5 | 11.8 - 199 | |
| SARS-CoV-2 | MRC-5 | 11.8 - 199 | |
| Human Rhinovirus (HRV) | MRC-5 | 11.8 - 199 | |
| Parainfluenza Virus 3 (PIV3) | Hep2 | 4 | |
| Human Rhinovirus 16 (HRV16) | H1-HeLa | Not specified |
Table 2: In Vivo Efficacy of this compound in a SARS-CoV-2 Mouse Model
| Animal Model | Treatment | Outcome | Reference |
| K18-hACE2 transgenic mice | 0.5 mg/kg this compound (intranasal), 3 hours pre-infection | Complete protection from weight loss and lethality | |
| K18-hACE2 transgenic mice | 0.5 mg/kg this compound (intranasal), 12 hours post-infection | Complete protection from weight loss and lethality |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of findings. Below are synthesized protocols from cited literature.
STING Activation Assay (Immunoblotting)
This protocol is for assessing the activation of the STING pathway by detecting the phosphorylation of key signaling proteins.
a. Cell Culture and Treatment:
-
Seed cells (e.g., A549, Calu-3, or primary human monocytes) in 6-well plates and grow to 80-90% confluency.
-
Treat cells with desired concentrations of this compound or vehicle control (e.g., DMSO) for specified time points (e.g., 0.5, 1, 2, 4, 6 hours).
b. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay kit.
c. Immunoblotting:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-STING (Ser366), STING, p-TBK1 (Ser172), TBK1, p-IRF3 (Ser396), IRF3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cytokine and Chemokine Profiling (qRT-PCR and Multiplex Immunoassay)
This protocol measures the induction of cytokine and chemokine expression at the mRNA and protein levels following this compound treatment.
a. RNA Extraction and qRT-PCR:
-
Treat cells with this compound as described in the STING activation assay.
-
Isolate total RNA from cells using a commercial RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qRT-PCR) using SYBR Green or TaqMan probes for target genes (e.g., IFNB1, CXCL10, TNF, IL6) and a housekeeping gene (e.g., GAPDH or ACTB).
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression.
b. Multiplex Immunoassay (e.g., MSD, Luminex):
-
Collect cell culture supernatants or serum from treated animals.
-
Measure the concentration of secreted cytokines and chemokines (e.g., IFN-β, TNF-α, IL-6, CXCL10/IP-10) using a multiplex immunoassay kit according to the manufacturer's instructions.
In Vivo SARS-CoV-2 Infection Model
This protocol outlines the in vivo evaluation of this compound's protective efficacy against SARS-CoV-2 infection in a transgenic mouse model.
a. Animal Model and Infection:
-
Use K18-hACE2 transgenic mice, which express the human ACE2 receptor.
-
Administer this compound (e.g., 0.5 mg/kg) or vehicle control intranasally or intraperitoneally at a specified time before or after infection.
-
Infect mice intranasally with a defined plaque-forming unit (PFU) of SARS-CoV-2 (e.g., 2.5 x 10^4 PFU/mouse).
b. Monitoring and Endpoint Analysis:
-
Monitor the body weight and survival of the mice daily for a specified period (e.g., 14 days).
-
At defined endpoints (e.g., day 2 or 4 post-infection), euthanize a subset of mice and collect lung tissue.
-
Homogenize the lung tissue to measure viral load by qRT-PCR for SARS-CoV-2 nucleocapsid (N) gene or by plaque assay.
-
Analyze lung tissue for cytokine and chemokine levels and immune cell infiltration by flow cytometry.
Conclusion
This compound is a powerful tool for probing the STING pathway and holds considerable therapeutic potential. Its ability to potently activate innate immunity has been demonstrated to confer broad-spectrum antiviral effects and is being explored for cancer immunotherapy. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this promising STING agonist. Further investigation into the precise timing, dosing, and delivery methods will be critical for translating the preclinical success of this compound into effective clinical applications.
References
- 1. Pharmacological activation of STING blocks SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A synthetic STING agonist inhibits the replication of human parainfluenza virus 3 and rhinovirus 16 through distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STING Agonist Induced Innate Immune Responses Drive Anti-Respiratory Virus Activity In Vitro with Limited Antiviral Efficacy In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | STING agonist | Probechem Biochemicals [probechem.com]
diABZI-4: A Technical Guide to the Activation of IRF3 and NF-kB Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the synthetic STING (Stimulator of Interferon Genes) agonist, diABZI-4, and its potent activation of the IRF3 and NF-kB signaling pathways. This compound is a non-nucleotide, diamidobenzimidazole-based small molecule that has demonstrated significant potential as a broad-spectrum antiviral and anti-tumor agent.[1][2][3][4][5] This document details the molecular mechanisms, summarizes key quantitative data, provides comprehensive experimental protocols, and visualizes the critical signaling cascades.
Core Mechanism of Action: STING-Dependent Pathway Activation
This compound functions as a direct agonist of STING, a transmembrane protein localized in the endoplasmic reticulum (ER). Upon binding, this compound induces a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus. This initiates a downstream signaling cascade that bifurcates to activate two critical transcription factors: Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-kB).
The activation of these pathways culminates in the production of type I interferons (IFNs) and a suite of pro-inflammatory cytokines, chemokines, and other interferon-stimulated genes (ISGs) that establish a potent antiviral and anti-tumor cellular state.
Quantitative Analysis of this compound Activity
The potency of this compound has been quantified across various cell types and assays. The following tables summarize the key efficacy and concentration metrics reported in the literature.
Table 1: Potency of this compound in STING Activation and Antiviral Activity
| Parameter | Value | Cell Line/System | Notes | Reference |
| EC50 (IRF Reporter) | 0.013 µM | THP-1 cells | 400-fold more potent than cGAMP. | |
| EC50 (Antiviral) | 11.8 - 199 nM | Various | Against IAV, SARS-CoV-2, and HRV. | |
| IC50 (PIV3-GFP) | 0.01 µM | Hep2 cells | Similar IC50 observed in PBECs. | |
| IC50 (HRV16) | ~1.24 µg/mL | 4T1 cells | Under regular conditions. | |
| IC50 (HRV16) | ~1.62 µg/mL | 4T1 cells | Under hypoxic conditions. |
Signaling Pathway Visualization
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling cascades initiated by this compound.
Caption: this compound activates STING, leading to the activation of IRF3 and NF-kB pathways.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below. These protocols are synthesized from multiple sources and represent standard laboratory practices.
Assessment of STING Pathway Activation by Immunoblotting
This protocol details the detection of phosphorylated signaling proteins downstream of STING activation.
Materials:
-
Cell lines (e.g., THP-1 monocytes, A549 lung epithelial cells)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-STING (Ser366), anti-STING, anti-p-TBK1, anti-TBK1, anti-p-IRF3, anti-IRF3, anti-p-p65, anti-p65, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with the desired concentrations of this compound for various time points (e.g., 0, 30 min, 1, 2, 4, 6 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse with 100-200 µL of lysis buffer per well. Scrape the cells and transfer the lysate to a microfuge tube.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify band intensities and normalize to a loading control like β-actin.
Quantification of Cytokine and Chemokine Expression by RT-qPCR
This protocol measures the transcriptional upregulation of genes downstream of IRF3 and NF-kB activation.
Materials:
-
Treated cell samples (from Protocol 1)
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit)
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., IFNB1, TNF, CXCL10, IL6) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from this compound treated and untreated cells according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA, primers, and master mix.
-
Perform qPCR using a standard thermal cycling protocol.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the untreated control.
Measurement of Secreted Cytokines by ELISA
This protocol quantifies the protein levels of secreted cytokines in the cell culture supernatant.
Materials:
-
Cell culture supernatants from treated cells
-
ELISA kits for specific cytokines (e.g., human IFN-β, TNF-α)
-
Microplate reader
Procedure:
-
Sample Collection: Collect the cell culture supernatant at various time points after this compound treatment.
-
ELISA: Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to a pre-coated plate.
-
Incubation with a detection antibody.
-
Addition of a substrate and stop solution.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the cytokine concentrations based on the standard curve.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the effects of this compound.
Caption: A typical workflow for studying this compound's effects on target cells.
Conclusion
This compound is a potent and specific activator of the STING signaling pathway, leading to the robust activation of IRF3 and NF-kB. This dual activation results in a comprehensive innate immune response characterized by the production of type I interferons and pro-inflammatory cytokines. The high potency and favorable pharmacological properties of this compound make it a promising candidate for further development as a therapeutic agent for a range of diseases, including viral infections and cancer. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the biological activities of this compelling molecule.
References
- 1. A diamidobenzimidazole STING agonist protects against SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A synthetic STING agonist inhibits the replication of human parainfluenza virus 3 and rhinovirus 16 through distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STING Agonist Induced Innate Immune Responses Drive Anti-Respiratory Virus Activity In Vitro with Limited Antiviral Efficacy In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. STING Agonist Induced Innate Immune Responses Drive Anti-Respiratory Virus Activity In Vitro with Limited Antiviral Efficacy In Vivo | Semantic Scholar [semanticscholar.org]
The Cellular Targets of diABZI-4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
diABZI-4 is a potent, non-dinucleotide, synthetic small molecule agonist of the Stimulator of Interferon Genes (STING) pathway. As a direct activator of STING, this compound initiates a robust innate immune response characterized by the production of type I interferons and other pro-inflammatory cytokines. This activity has demonstrated significant therapeutic potential in preclinical models of viral infections and cancer. This technical guide provides an in-depth overview of the cellular targets of this compound, its mechanism of action, and the experimental methodologies used to characterize its biological activity.
Primary Cellular Target: STING
The principal and direct cellular target of this compound is the transmembrane protein STING (also known as TMEM173, MITA, MPYS, or ERIS), a central mediator of innate immunity.[1][2][3][4][5] this compound is a diamidobenzimidazole-based compound designed to bind to and activate STING, mimicking the role of its natural ligands, cyclic dinucleotides (CDNs).
Mechanism of STING Activation
This compound activates STING through a direct binding interaction that induces a conformational change in the STING protein, leading to its oligomerization. Unlike canonical CDN ligands which require a "closed" conformation of the STING C-terminal domain lid, this compound has been shown to activate STING while maintaining an "open" conformation. This activation occurs on the endoplasmic reticulum, where STING resides.
Upon activation by this compound, STING translocates from the endoplasmic reticulum to the Golgi apparatus. This translocation facilitates the recruitment and activation of TANK-binding kinase 1 (TBK1).
Downstream Signaling Pathways
Activation of STING by this compound triggers two primary downstream signaling cascades: the IRF3 pathway and the NF-κB pathway.
TBK1-IRF3 Pathway
Recruited TBK1 phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 then dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-α and IFN-β) and other interferon-stimulated genes (ISGs).
NF-κB Pathway
STING activation also leads to the activation of the IκB kinase (IKK) complex, which in turn phosphorylates IκBα, leading to its degradation. This releases the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) p65 subunit, allowing it to translocate to the nucleus. Nuclear NF-κB drives the transcription of a wide range of pro-inflammatory cytokines and chemokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and CXCL10.
Autophagy
Some studies have also reported that this compound-mediated STING activation can induce autophagy, as evidenced by the conversion of LC3-I to LC3-II.
Signaling Pathway of this compound
Caption: this compound activates STING, leading to downstream signaling and immune gene expression.
Quantitative Data
The biological activity of this compound has been quantified in various in vitro and in vivo systems.
| Parameter | Value | Cell/System | Notes | Reference |
| Antiviral Activity (EC50) | ||||
| Influenza A Virus (IAV) | 11.8 - 199 nM | Various | EC50 range across different cell types and viral strains. | |
| SARS-CoV-2 | 11.8 - 199 nM | Various | EC50 range across different cell types and viral strains. | |
| Human Rhinovirus (HRV) | 11.8 - 199 nM | Various | EC50 range across different cell types and viral strains. | |
| STING Activation | ||||
| IRF Luciferase Reporter (EC50) | 0.013 µM | THP-1 IRF-luciferase cells | ||
| IFN-β Secretion (EC50) | ~2.24 µM | Primary murine splenocytes | ||
| Binding Affinity (KD) | ||||
| Human Recombinant STING | ~527 nM | Isothermal Titration Calorimetry (ITC) | ||
| In Vivo Efficacy | ||||
| SARS-CoV-2 Protection | 0.5 mg/kg | K18-hACE2 transgenic mice | Intranasal administration protected against weight loss and lethality. |
Experimental Protocols
STING Oligomerization Assay
Objective: To assess the ability of this compound to induce STING dimerization/oligomerization.
Methodology:
-
Cell Treatment: Treat cells (e.g., ACE2-A549 cells) with this compound (e.g., 0.1 µM) for various time points.
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer.
-
Native PAGE: Separate protein lysates on a non-denaturing polyacrylamide gel (Native PAGE) to preserve protein complexes.
-
Immunoblotting: Transfer proteins to a PVDF membrane and probe with an anti-STING antibody to visualize STING monomers and oligomers.
Analysis of Protein Phosphorylation
Objective: To measure the activation of downstream signaling proteins.
Methodology:
-
Cell Treatment: Treat cells (e.g., Bone Marrow-Derived Macrophages - BMDMs) with this compound.
-
Cell Lysis: Lyse cells in a denaturing lysis buffer containing phosphatase and protease inhibitors.
-
SDS-PAGE and Immunoblotting: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies specific for phosphorylated forms of target proteins (e.g., p-IRF3, p-TBK1, p-p65). Total protein levels should also be assessed as a loading control.
Gene Expression Analysis (RT-qPCR)
Objective: To quantify the transcriptional upregulation of target genes.
Methodology:
-
Cell Treatment: Treat cells (e.g., primary human CD14+ monocytes) with this compound.
-
RNA Extraction: Isolate total RNA from cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe RNA into cDNA.
-
qPCR: Perform quantitative PCR using primers specific for target genes (e.g., IFNB1, CXCL10, TNF, IL6). Normalize data to a housekeeping gene.
Cytokine Secretion Assay
Objective: To measure the secretion of cytokines into the cell culture supernatant.
Methodology:
-
Cell Treatment: Treat cells with this compound and collect the supernatant at various time points.
-
ELISA or Multiplex Assay: Quantify the concentration of secreted cytokines (e.g., IFN-β, TNF-α) using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based immunoassay.
Experimental Workflow for Target Validation
Caption: A typical workflow for characterizing the cellular activity of this compound.
Conclusion
This compound is a highly specific and potent activator of the STING pathway. Its direct interaction with STING initiates a well-defined downstream signaling cascade, culminating in a robust innate immune response. This targeted mechanism of action underscores its potential as a therapeutic agent for a variety of diseases, including viral infections and cancer. The experimental protocols outlined in this guide provide a framework for researchers to further investigate and harness the therapeutic potential of STING agonists like this compound.
References
- 1. This compound | STING agonist | Probechem Biochemicals [probechem.com]
- 2. A diamidobenzimidazole STING agonist protects against SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. A diamidobenzimidazole STING agonist protects against SARS-CoV-2 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
diABZI-4: A Deep Dive into STING Protein Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of diABZI-4, a potent non-dinucleotide agonist of the Stimulator of Interferon Genes (STING) protein. Understanding the molecular interactions between this compound and STING is crucial for the development of novel immunotherapies and antiviral agents. This document details the quantitative binding data, in-depth experimental protocols, and the intricate signaling pathways involved.
Quantitative Binding Affinity of this compound to STING
The interaction between this compound and the STING protein has been characterized using various biophysical and cellular assays. The binding affinity is a key parameter that dictates the potency and efficacy of this agonist. The following tables summarize the reported quantitative data for this compound and its derivatives.
| Compound | Method | Target | Dissociation Constant (Kd) | Reference |
| STING agonist-4 (this compound) | Solid-phase binding assay | Full-length STING | ~1.6 nM | [1] |
| diABZI-amine | Isothermal Titration Calorimetry (ITC) | Human STING (hSTING) | ~70 nM | [2] |
Table 1: Direct Binding Affinity (Kd) of diABZI Compounds to STING Protein. This table presents the dissociation constants (Kd), which measure the direct binding strength between the compound and the STING protein. A lower Kd value indicates a stronger binding affinity.
| Compound | Cell Line | Assay | Half-maximal Effective Concentration (EC50) | Reference |
| This compound | Various | Antiviral Activity (IAV, SARS-CoV-2, HRV) | 11.8 - 199 nM | |
| STING agonist-4 (this compound) | Human peripheral blood mononuclear cells (PBMCs) | IFN-β Secretion | 3.1 µM | [1] |
| STING agonist-4 (this compound) | Not specified | Not specified | 53.9 µM | [1] |
| diABZI-amine | THP1-Dual™ reporter cells | IRF-inducible luciferase reporter | 0.144 ± 0.149 nM | [2] |
| diABZI-V/C-DBCO | THP1-Dual™ reporter cells | IRF-inducible luciferase reporter | 1.47 ± 1.99 nM |
Table 2: Cellular Potency (EC50) of diABZI Compounds. This table outlines the half-maximal effective concentrations (EC50), representing the concentration of the compound that induces a half-maximal response in a cell-based assay. This is an indicator of the compound's functional potency in a biological system.
STING Signaling Pathway Activation by this compound
This compound activates the STING signaling pathway, a critical component of the innate immune system. Upon binding, this compound induces a conformational change in the STING protein, leading to its activation and downstream signaling cascade. This ultimately results in the production of type I interferons and other pro-inflammatory cytokines that orchestrate an anti-viral and anti-tumor immune response.
Figure 1: this compound Activated STING Signaling Pathway. This diagram illustrates the key molecular events following the binding of this compound to STING, leading to the transcription of target genes.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following sections provide overviews of the key experimental protocols used to determine the binding affinity and cellular potency of this compound.
Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique used to measure the thermodynamic parameters of binding interactions in solution. It directly measures the heat released or absorbed during a binding event.
Objective: To determine the dissociation constant (Kd), binding stoichiometry (n), and enthalpy (ΔH) of the this compound-STING interaction.
Methodology:
-
Sample Preparation:
-
Recombinant human STING (hSTING) protein is purified and dialyzed extensively against the ITC buffer (e.g., pH 7.5 PBST, 150 mM NaCl, 3 mM EDTA, 0.05% Tween 20).
-
This compound is dissolved in a compatible solvent (e.g., DMSO) and then diluted into the same ITC buffer to a final concentration of approximately 150 µM. The final DMSO concentration should be matched in the STING solution.
-
The STING protein is placed in the sample cell of the calorimeter at a concentration of around 10 µM.
-
-
Titration:
-
The this compound solution is loaded into the injection syringe.
-
A series of small, sequential injections (e.g., 2 µL) of the this compound solution are made into the STING solution in the sample cell.
-
The heat change associated with each injection is measured.
-
-
Data Analysis:
-
The heat change per injection is plotted against the molar ratio of this compound to STING.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
-
Figure 2: Isothermal Titration Calorimetry (ITC) Workflow. This flowchart outlines the major steps involved in determining the binding affinity of this compound to STING using ITC.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique for monitoring biomolecular interactions in real-time. It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.
Objective: To determine the association rate (ka), dissociation rate (kd), and dissociation constant (Kd) of the this compound-STING interaction.
Methodology:
-
Chip Preparation and Ligand Immobilization:
-
A suitable sensor chip (e.g., CM5) is activated.
-
Recombinant STING protein is immobilized onto the sensor chip surface via amine coupling or other appropriate chemistry.
-
-
Analyte Injection:
-
A series of concentrations of this compound (analyte) in a suitable running buffer are prepared.
-
The this compound solutions are injected sequentially over the sensor chip surface containing the immobilized STING.
-
The association of this compound to STING is monitored in real-time.
-
-
Dissociation:
-
After the association phase, the running buffer is flowed over the chip to monitor the dissociation of the this compound-STING complex.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of response units vs. time) are fitted to a kinetic binding model (e.g., 1:1 Langmuir binding model) to determine ka, kd, and Kd (Kd = kd/ka).
-
Figure 3: Surface Plasmon Resonance (SPR) Workflow. This diagram shows the sequential steps for measuring the binding kinetics of the this compound-STING interaction using SPR.
THP1-Dual™ Cell-Based Reporter Assay
This cellular assay is used to measure the functional potency of STING agonists by quantifying the activation of the IRF (interferon regulatory factor) pathway.
Objective: To determine the EC50 value of this compound for STING activation in a cellular context.
Methodology:
-
Cell Culture:
-
THP1-Dual™ reporter cells, which are engineered to express a secreted luciferase reporter gene under the control of an IRF-inducible promoter, are cultured according to the manufacturer's instructions.
-
-
Compound Treatment:
-
Cells are seeded in 96-well plates.
-
A serial dilution of this compound is prepared and added to the cells.
-
-
Incubation:
-
The cells are incubated with the compound for a specified period (e.g., 24 hours) to allow for STING activation and reporter gene expression.
-
-
Luciferase Assay:
-
The cell supernatant is collected, and the luciferase activity is measured using a luminometer and a suitable luciferase substrate.
-
-
Data Analysis:
-
The luminescence signal is plotted against the concentration of this compound.
-
The resulting dose-response curve is fitted to a four-parameter logistic equation to determine the EC50 value.
-
Figure 4: THP1-Dual™ Reporter Assay Workflow. This flowchart details the process of determining the cellular potency of this compound through a reporter gene assay.
References
In Vitro Characterization of diABZI-4: A Technical Guide
A Comprehensive Overview for Researchers and Drug Development Professionals
Introduction: diABZI-4 is a potent, non-cyclic dinucleotide small molecule agonist of the Stimulator of Interferon Genes (STING) pathway. As a key mediator of innate immunity, STING activation by this compound initiates a signaling cascade leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which in turn drive robust anti-viral and anti-tumor immune responses. This technical guide provides an in-depth summary of the in vitro characterization of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
Data Presentation
STING Activation and Antiviral Activity of this compound
The potency of this compound in activating the STING pathway and its resulting antiviral efficacy have been quantified across various in vitro systems. The half-maximal effective concentration (EC50) for STING activation is in the low nanomolar range, highlighting its high potency. This activation translates to broad-spectrum antiviral activity against several respiratory viruses.
| Assay Type | Cell Line/System | EC50 Value | Reference |
| STING-dependent IRF Reporter | THP-1 (Human monocytic) | 13 nM | [1] |
| STING-dependent IRF Reporter | RAW 264.7 (Murine macrophage) | ~13 nM | [1] |
| IFN-β Secretion | Primary Murine Splenocytes | 170 nM | [2] |
| Antiviral Activity | |||
| Influenza A Virus (IAV) | MRC-5 (Human lung fibroblast) | 199 nM | [3] |
| Human Rhinovirus (HRV) | MRC-5 (Human lung fibroblast) | 11.8 nM | [3] |
| Human Coronavirus 229E (HCoV-229E) | MRC-5 (Human lung fibroblast) | 21.3 nM | |
| Parainfluenza Virus 3 (PIV3) | MRC-5 (Human lung fibroblast) | 33.6 nM | |
| SARS-CoV-2 | Calu-3 (Human lung epithelial) | 44.5 nM |
Cytokine Induction by this compound
Treatment of various cell types with this compound leads to a robust induction of pro-inflammatory cytokines and chemokines. The tables below summarize the quantitative changes in mRNA and protein levels of key cytokines in response to this compound.
Cytokine mRNA Induction in Human CD14+ Monocytes (0.1 µM this compound)
| Time (hours) | IFNβ (Fold Induction) | TNF-α (Fold Induction) | CXCL10 (Fold Induction) | IL-6 (Fold Induction) |
| 1.5 | ~150 | ~25 | ~120 | ~40 |
| 3 | ~250 | ~40 | ~200 | ~60 |
| 6 | ~100 | ~20 | ~150 | ~30 |
Secreted Cytokines in Human CD14+ Monocytes (0.1 µM this compound)
| Time (hours) | IFN-β (pg/mL) | TNF-α (pg/mL) |
| 3 | ~250 | ~1000 |
| 6 | ~400 | ~1500 |
| 24 | ~200 | ~500 |
Cytokine Induction in Murine Bone Marrow-Derived Macrophages (BMDMs) (0.1 µM this compound)
| Cytokine | mRNA Fold Induction (at 3h) | Secreted Protein (pg/mL at 6h) |
| IFN-β | ~400 | ~3000 |
| TNF-α | ~50 | ~4000 |
| CXCL10 | ~300 | ~2500 |
| IL-6 | ~150 | ~1500 |
Signaling Pathways and Experimental Workflows
This compound-Mediated STING Signaling Pathway
This compound directly binds to and activates STING, which is localized on the endoplasmic reticulum (ER) membrane. This binding event induces a conformational change in STING, leading to its dimerization and translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (e.g., IFN-β). Activated STING also signals through the NF-κB pathway to induce the expression of other pro-inflammatory cytokines like TNF-α, IL-6, and CXCL10.
References
Methodological & Application
Application Notes and Protocols for In Vivo Administration of diABZI-4 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
diABZI-4 is a potent, non-dinucleotide small molecule agonist of the Stimulator of Interferon Genes (STING) pathway. Activation of STING triggers the production of type I interferons and other pro-inflammatory cytokines, leading to a robust innate immune response. This makes this compound a compelling candidate for therapeutic development in virology and oncology. These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of this compound in murine models, based on currently available scientific literature.
Data Presentation
Table 1: Summary of In Vivo Administration Protocols for this compound in Mice
| Application | Mouse Strain | Administration Route | Dosage | Dosing Frequency | Vehicle | Key Outcomes | Reference |
| SARS-CoV-2 Infection | K18-hACE2 | Intranasal | 0.25 - 0.5 mg/kg | Single dose, pre- or post-infection | Not specified | Protection from weight loss and lethality | [1][2] |
| SARS-CoV-2 Infection | K18-hACE2 | Intranasal | 10 µ g/mouse | Two doses (Day -1 and Day 0) | Vehicle control | Reduced weight loss and viral RNA levels | [3] |
| SARS-CoV-2 Infection | K18-hACE2 | Intraperitoneal | 0.5 mg/kg | 3 hours post-infection | Vehicle control | No protection from infection | [1][2] |
| Herpes Simplex Encephalitis (HSE) | cGAS-/- | Retro-orbital | 0.5 mg/kg | Single dose, 1 hour pre-infection | Vehicle control | Complete protection from HSE | |
| Influenza A Virus (IAV) Infection | C57BL/6J | Intranasal | 0.1 mg/kg | Single dose, 1 day pre-infection | 1.2% DMSO | Early, but not sustained, inhibition of viral replication | |
| Enterovirus A71 (EV-A71) Infection | C57BL/6J | Intraperitoneal | Not specified | Once daily for 3 days, starting 1 hour post-infection | Not specified | Inhibited viral replication, reduced clinical symptoms | |
| Cancer Immunotherapy | C57BL/6J | Intravenous | 1.5 mg/kg | Two doses | Not specified | Increased splenic 18F-FDG uptake, tumor growth control | |
| Cancer Immunotherapy | C57BL/6J (B16.F10 melanoma) | Intravenous | 0.035 µmol/mouse | Every 3 days for 3 treatments | PBS | Inhibited tumor growth | |
| General STING Activation | WT mice | Intraperitoneal | 1 mg/kg | Single dose | PBS | Induced serum IFN-β production |
Experimental Protocols
Protocol 1: Intranasal Administration for Respiratory Virus Infection Models
This protocol is a generalized procedure based on studies investigating the efficacy of this compound against respiratory viruses like SARS-CoV-2 and Influenza A.
1. Materials:
- This compound compound
- Vehicle (e.g., sterile PBS, 1.2% DMSO in sterile saline)
- Anesthetic (e.g., isoflurane)
- Calibrated micropipette and tips
- Appropriate mouse strain (e.g., K18-hACE2 for SARS-CoV-2, C57BL/6J for IAV)
2. Preparation of Dosing Solution:
- Due to its favorable solubility profile, this compound can be prepared for in vivo studies.
- Aseptically prepare the required concentration of this compound in the chosen vehicle. For example, to achieve a 0.1 mg/kg dose in a 20g mouse with a 20 µL administration volume, the concentration would be 0.1 mg/mL.
- Ensure the solution is homogenous before administration.
3. Animal Handling and Administration:
- Lightly anesthetize the mouse using isoflurane.
- Hold the mouse in a supine position.
- Using a calibrated micropipette, carefully administer the prepared this compound solution (typically 20-40 µL) to the nares of the mouse.
- Administer the dose dropwise, alternating between nares to allow for inhalation and prevent fluid from entering the esophagus.
- Monitor the animal until it has fully recovered from anesthesia.
4. Experimental Timeline:
- The timing of administration is crucial. For prophylactic studies, this compound is often given 24 hours before viral challenge. For therapeutic studies, it can be administered as early as a few hours post-infection.
- Monitor animals daily for weight loss, clinical signs of illness, and survival.
- At defined time points post-infection (e.g., 1, 3, and 7 days), tissues such as lungs and nasal turbinates can be harvested for viral load quantification (qRT-PCR) and cytokine analysis.
Protocol 2: Systemic Administration for Cancer Immunotherapy Models
This protocol provides a general guideline for intravenous administration of this compound in preclinical cancer models.
1. Materials:
- This compound compound
- Vehicle (e.g., sterile PBS)
- Insulin syringes or appropriate intravenous injection equipment
- Mouse strain with established subcutaneous tumors (e.g., C57BL/6J with B16.F10 or MC38 tumors)
- Restraining device for intravenous injection
2. Preparation of Dosing Solution:
- Aseptically dissolve this compound in sterile PBS to the desired concentration. For a 1.5 mg/kg dose in a 20g mouse with a 100 µL injection volume, the concentration would be 0.3 mg/mL.
3. Animal Handling and Administration:
- Warm the mouse under a heat lamp to dilate the tail veins.
- Place the mouse in a restraining device.
- Disinfect the tail with an alcohol wipe.
- Carefully inject the prepared this compound solution into a lateral tail vein.
4. Experimental Timeline:
- Initiate treatment once tumors reach a palpable size (e.g., ~50 mm³).
- Administer this compound according to the planned schedule (e.g., every 3 days for a total of 3 treatments).
- Monitor tumor growth using calipers at regular intervals.
- At the end of the study, tumors and relevant lymphoid organs (spleen, lymph nodes) can be harvested for immunological analysis (e.g., flow cytometry for T cell activation markers).
Mandatory Visualizations
Caption: General experimental workflow for in vivo studies with this compound.
Caption: Simplified this compound STING signaling pathway.
References
Application Notes and Protocols for diABZI-4 in Cancer Immunotherapy Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of diABZI-4, a potent STING (Stimulator of Interferon Genes) agonist, in preclinical cancer immunotherapy studies.
Introduction
This compound is a novel, non-nucleotide, small molecule STING agonist that has demonstrated significant potential in activating the innate immune system to generate robust anti-tumor responses.[1][2] By binding to and activating the STING protein, this compound triggers a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This, in turn, promotes the maturation of dendritic cells, enhances the priming and activation of tumor-specific CD8+ T cells, and recruits natural killer (NK) cells to the tumor microenvironment.[2] Preclinical studies have shown that systemic administration of diABZI compounds can lead to complete and lasting tumor regression in various cancer models.[3][4]
Mechanism of Action
This compound activates the STING pathway, a critical component of the innate immune system that detects cytosolic DNA. Upon binding to STING, this compound induces a conformational change, leading to the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates Interferon Regulatory Factor 3 (IRF3), which dimerizes, translocates to the nucleus, and drives the transcription of type I IFNs and other inflammatory cytokines. This cascade initiates a powerful anti-tumor immune response.
Quantitative Data Summary
The following tables summarize the reported dosages and efficacy of diABZI compounds in various preclinical cancer models.
Table 1: In Vivo Dosage and Administration of diABZI Compounds in Mouse Cancer Models
| Compound | Cancer Model | Mouse Strain | Dosage | Administration Route | Reference |
| diABZI (Compound 3) | CT-26 Colorectal | BALB/c | 1.5 mg/kg | Intravenous | |
| diABZI (Compound 3) | CT-26 Colorectal | BALB/c | 3 mg/kg | Intravenous | |
| diABZI | B16-F10 Melanoma | C57BL/6 | 0.035 µmol/mouse | Intravenous | |
| diABZI | Mel526 Melanoma | NCG | 0.1 µM | Intratumoral | |
| diABZI-polymer conjugate | EO771 Breast Cancer | C57BL/6 | 0.4 mg/kg | Intravenous | |
| diABZI | RM1 Prostate, KP4662 Pancreas | C57BL/6J | 1.5 mg/kg | Intravenous | |
| diABZI-liposomes | 4T1 Breast Cancer | BALB/c | 0.03 mg/mouse | Intravenous |
Table 2: Efficacy of diABZI Compounds in Preclinical Cancer Models
| Compound | Cancer Model | Efficacy Metric | Results | Reference |
| diABZI (Compound 3) | CT-26 Colorectal | Tumor Growth Inhibition | Significant tumor growth inhibition and improved survival (8/10 mice tumor-free). | |
| diABZI | B16-F10 Melanoma | Tumor Growth Inhibition | Comparable tumor growth inhibition to a PEGylated version of diABZI. | |
| diABZI + TCR-T cells | Mel526 Melanoma | Tumor Growth Inhibition | Combination therapy significantly suppressed tumor growth. | |
| diABZI-polymer conjugate | EO771 Breast Cancer | Tumor Growth Inhibition & Survival | Inhibition of tumor growth and prolonged survival. | |
| diABZI | RM1 Prostate, KP4662 Pancreas | Tumor Growth Inhibition | Significantly delayed tumor growth. | |
| diABZI-liposomes + anti-PD-L1 | 4T1 Breast Cancer | Tumor Growth Inhibition | Combination therapy showed a synergistic anti-tumor effect. |
Experimental Protocols
Protocol 1: In Vivo Anti-Tumor Efficacy Study in a Syngeneic Mouse Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous tumor model.
Materials:
-
6-8 week old immunocompetent mice (e.g., C57BL/6 or BALB/c)
-
Syngeneic tumor cell line (e.g., B16-F10 melanoma, CT26 colon carcinoma)
-
This compound
-
Vehicle for formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Sterile PBS
-
Syringes and needles
-
Calipers
Procedure:
-
Tumor Cell Culture: Culture tumor cells in appropriate media and conditions. Harvest cells during the logarithmic growth phase and resuspend in sterile PBS at the desired concentration (e.g., 1 x 10^6 cells/100 µL).
-
Tumor Implantation: Subcutaneously inject the tumor cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days by measuring the length and width of the tumor with calipers. Calculate tumor volume using the formula: Volume = 0.5 x (Length x Width²).
-
Randomization: Once tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
This compound Formulation: Prepare the this compound formulation fresh on the day of injection. A general formulation can be prepared by dissolving this compound in a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Ensure the final solution is clear.
-
Treatment Administration: Administer this compound or vehicle control via the desired route (e.g., intravenous, intratumoral). A typical treatment schedule could be every 3 days for a total of 3 treatments.
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
Record survival data.
-
Euthanize mice when tumors reach the predetermined endpoint size or at the end of the study.
-
-
Endpoint Analysis: At the end of the study, tumors and relevant tissues (e.g., spleen, lymph nodes) can be harvested for further analysis, such as flow cytometry of tumor-infiltrating lymphocytes or immunohistochemistry for immune markers.
Protocol 2: Analysis of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry
This protocol describes the isolation and analysis of TILs from tumor tissue to assess the immunological effects of this compound treatment.
Materials:
-
Freshly excised tumor tissue
-
RPMI-1640 medium
-
Tumor dissociation kit (e.g., Miltenyi Biotec)
-
GentleMACS Dissociator
-
70 µm cell strainers
-
Red blood cell lysis buffer
-
FACS buffer (PBS with 2% FBS)
-
Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, NK1.1, CD69, PD-1)
-
Live/dead stain
-
Flow cytometer
Procedure:
-
Tissue Dissociation:
-
Mince the tumor tissue into small pieces in a petri dish containing RPMI-1640.
-
Transfer the minced tissue to a gentleMACS C Tube containing the appropriate enzymes from a tumor dissociation kit.
-
Process the tissue using the gentleMACS Dissociator according to the manufacturer's protocol.
-
-
Cell Filtration and Lysis:
-
Pass the dissociated cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
Centrifuge the cells, discard the supernatant, and resuspend the pellet in red blood cell lysis buffer. Incubate for 5 minutes at room temperature.
-
-
Cell Staining:
-
Wash the cells with FACS buffer and centrifuge.
-
Resuspend the cell pellet in FACS buffer and count the cells.
-
Aliquot approximately 1-2 x 10^6 cells per tube.
-
Stain the cells with a live/dead stain according to the manufacturer's protocol.
-
Add a cocktail of fluorescently conjugated antibodies against the desired surface markers and incubate for 30 minutes at 4°C in the dark.
-
-
Flow Cytometry Analysis:
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in an appropriate volume of FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software, gating on live, single cells, and then identifying the different immune cell populations based on marker expression.
-
Conclusion
This compound is a promising STING agonist for cancer immunotherapy. The provided application notes and protocols offer a framework for researchers to design and execute preclinical studies to further evaluate its therapeutic potential, both as a monotherapy and in combination with other anti-cancer agents. Careful consideration of dosage, administration route, and tumor model is crucial for obtaining robust and reproducible results.
References
- 1. STING-Activating Polymer–Drug Conjugates for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A diamidobenzimidazole STING agonist protects against SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design of amidobenzimidazole STING receptor agonists with systemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for diABZI-4 in SARS-CoV-2 Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of diABZI-4, a potent STING (Stimulator of Interferon Genes) agonist, in the context of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) research. This document includes a summary of its mechanism of action, key quantitative data from preclinical studies, and detailed protocols for its application in both in vitro and in vivo experimental settings.
Introduction
This compound is a diamidobenzimidazole-based small molecule that acts as a potent agonist of the STING pathway.[1][2] The STING pathway is a critical component of the innate immune system that detects cytosolic DNA and triggers a robust antiviral response, primarily through the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[3][4] Research has demonstrated that this compound effectively limits SARS-CoV-2 replication in both cell culture and animal models, highlighting its potential as a host-directed therapy for COVID-19.[1] By activating the innate immune response, this compound can induce a transient but powerful antiviral state, offering a promising strategy to combat SARS-CoV-2 infection, including emerging variants of concern.
Mechanism of Action
This compound activates the STING pathway, leading to a cascade of downstream signaling events that culminate in an antiviral response. Upon administration, this compound binds to and activates STING, causing its oligomerization and translocation from the endoplasmic reticulum to the Golgi apparatus. This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 then dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (e.g., IFN-β) and other IFN-stimulated genes (ISGs). The STING pathway also activates NF-κB, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-6. This multifaceted immune response creates a potent antiviral state in the host, capable of inhibiting viral replication.
Figure 1: this compound activates the STING signaling pathway to induce an antiviral state.
Data Presentation
In Vitro Efficacy of this compound Against Coronaviruses
| Cell Line | Virus | Treatment Concentration | Effect | Reference |
| A549-ACE2 | HCoV-OC43 | 0.1 µM | Inhibition of viral replication | |
| A549-ACE2 | SARS-CoV-2 | 0.1 µM | Inhibition of viral gene expression and replication | |
| Calu-3 | SARS-CoV-2 (USA-WA1/2020) | ~10 nM (EC50) | Dramatic inhibition of infection, ~1000-fold reduction in viral RNA | |
| Calu-3 | SARS-CoV-2 (B.1.351) | Not specified | Potent inhibition of infection | |
| Primary Human Bronchial Epithelial Cells (NHBE) | SARS-CoV-2 | Not specified | Restriction of viral replication, comparable to remdesivir | |
| MRC-5 | HCoV-229E | 0.1 µM | Potent anti-coronavirus activity | |
| Reconstituted Human Bronchial Airway Epithelia (ALI) | SARS-CoV-2 | 0.1 µM | Reduced viral load and prevention of epithelial damage |
In Vivo Efficacy of this compound in K18-hACE2 Transgenic Mice
| Treatment Regimen | Virus Challenge | Key Outcomes | Reference |
| 0.5 mg/kg intranasally, 3 hours pre-infection | SARS-CoV-2 (2.5x10⁴ PFU) | Complete protection from weight loss and lethality. Reduced viral gene expression (N-protein, Nsp14, ORF1) and genome copy number in the lungs. | |
| 0.5 mg/kg intranasally, 12 hours post-infection | SARS-CoV-2 (2.5x10⁴ PFU) | Complete protection from weight loss and lethality. | |
| 0.25 mg/kg intranasally, pre-infection | SARS-CoV-2 | Complete protection from weight loss and lethality. | |
| Intranasal dose (unspecified), pre-infection | SARS-CoV-2 | Less body weight loss compared to control mice. | |
| Intranasal dose (unspecified), pre-infection | SARS-CoV-2 (B.1.351) | Protection against the South African variant. |
Experimental Protocols
In Vitro Antiviral Assay
This protocol describes a general method for assessing the antiviral activity of this compound against SARS-CoV-2 in a cell culture model.
Figure 2: Workflow for in vitro evaluation of this compound antiviral activity.
Materials:
-
Susceptible host cells (e.g., A549-ACE2, Calu-3)
-
Complete cell culture medium
-
SARS-CoV-2 virus stock
-
This compound compound
-
96-well cell culture plates
-
Reagents for RNA extraction and qRT-PCR
-
Reagents for plaque assay (e.g., Vero E6 cells, agarose)
-
Reagents for cytotoxicity assay (e.g., CellTiter-Glo)
-
Biosafety Level 3 (BSL-3) facility and appropriate personal protective equipment (PPE)
Procedure:
-
Cell Seeding: Seed host cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations.
-
Pre-treatment: When cells are ready, remove the old medium and add the medium containing the different concentrations of this compound. A vehicle control (e.g., DMSO) should be included. Incubate for a specified period (e.g., 1-3 hours) at 37°C.
-
Infection: Following pre-treatment, infect the cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI), for example, 0.1.
-
Incubation: Incubate the infected plates for a duration of 24 to 72 hours at 37°C.
-
Analysis:
-
Viral RNA Quantification: At the end of the incubation period, lyse the cells and extract total RNA. Perform qRT-PCR using primers specific for a SARS-CoV-2 gene (e.g., N gene) to determine the viral RNA levels.
-
Viral Titer Determination: Collect the culture supernatant and perform a plaque assay on a susceptible cell line (e.g., Vero E6) to determine the infectious virus titer (PFU/mL).
-
Cytotoxicity Assay: In parallel, treat a separate plate of uninfected cells with the same concentrations of this compound to assess its cytotoxicity using an appropriate assay like CellTiter-Glo.
-
In Vivo Efficacy Study in K18-hACE2 Mice
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a mouse model of SARS-CoV-2 infection.
Materials:
-
K18-hACE2 transgenic mice
-
SARS-CoV-2 virus stock
-
This compound compound formulated for intranasal or intraperitoneal administration
-
Vehicle control
-
Animal Biosafety Level 3 (ABSL-3) facility
-
Equipment for intranasal administration
-
Equipment for monitoring weight and clinical signs
-
Reagents and equipment for tissue collection and analysis (qRT-PCR, histology)
Procedure:
-
Acclimatization: Acclimatize K18-hACE2 mice to the ABSL-3 facility for a sufficient period before the start of the experiment.
-
Grouping: Randomly assign mice to different treatment groups (e.g., vehicle control, this compound prophylactic treatment, this compound therapeutic treatment).
-
Treatment Administration:
-
Prophylactic Treatment: Administer this compound (e.g., 0.25-0.5 mg/kg) via the intranasal route a few hours before infection (e.g., 3 hours).
-
Therapeutic Treatment: Administer this compound (e.g., 0.5 mg/kg) intranasally at a specific time point after infection (e.g., 12 hours).
-
-
Infection: Anesthetize the mice and infect them intranasally with a lethal dose of SARS-CoV-2 (e.g., 2.5x10⁴ PFU).
-
Monitoring: Monitor the mice daily for weight loss, clinical signs of disease, and survival for a period of 8-14 days.
-
Analysis:
-
Viral Load in Lungs: At a predetermined time point post-infection (e.g., 48 hours), a subset of mice from each group can be euthanized, and their lungs harvested to quantify viral RNA levels by qRT-PCR.
-
Histopathology: Lung tissues can also be collected for histopathological analysis to assess inflammation and tissue damage.
-
Conclusion
This compound represents a promising host-directed therapeutic candidate for COVID-19. Its ability to potently activate the STING pathway leads to a robust and transient innate immune response that effectively controls SARS-CoV-2 replication. The provided data and protocols offer a foundation for researchers to further investigate the therapeutic potential of this compound and other STING agonists in the fight against current and future coronavirus pandemics. Further research will be necessary to determine the optimal dosage and delivery method for human use.
References
- 1. A diamidobenzimidazole STING agonist protects against SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A synthetic STING agonist inhibits the replication of human parainfluenza virus 3 and rhinovirus 16 through distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological activation of STING blocks SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for diABZI-4 Treatment in Primary Human Monocytes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing diABZI-4, a potent STIMULATOR of INTERFERON GENES (STING) agonist, in primary human monocytes. This document includes an overview of the mechanism of action, detailed experimental protocols, and expected quantitative outcomes.
Introduction
This compound is a diamidobenzimidazole-based, non-dinucleotide STING agonist that has demonstrated significant potential in activating innate immune responses.[1][2][3] In primary human monocytes, this compound induces a robust signaling cascade, leading to the production of type I interferons and other pro-inflammatory cytokines.[1][2] This makes it a valuable tool for studying innate immunity, antiviral responses, and for the development of novel immunotherapies and vaccine adjuvants.
Mechanism of Action
This compound directly binds to and activates the STING protein located on the endoplasmic reticulum. This binding induces a conformational change in STING, leading to its oligomerization and translocation to the Golgi apparatus. At the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons, such as IFN-β. Simultaneously, the STING-TBK1 complex can activate the NF-κB signaling pathway, leading to the transcription of pro-inflammatory cytokines like TNF-α, IL-6, and chemokines such as CXCL10.
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes from treating primary human CD14+ monocytes with this compound. The data is compiled from various studies and represents typical results.
Table 1: mRNA Expression in Primary Human CD14+ Monocytes after this compound (0.1 µM) Treatment
| Gene | 1.5 hours (Fold Change) | 3 hours (Fold Change) | 6 hours (Fold Change) | Reference |
| IFNB1 | ~250 | ~150 | ~50 | |
| TNF | ~150 | ~100 | ~40 | |
| CXCL10 | ~120 | ~80 | ~30 | |
| IL6 | ~80 | ~60 | ~20 |
Table 2: Cytokine Secretion from Primary Human CD14+ Monocytes after this compound (0.1 µM) Treatment
| Cytokine | 3 hours (pg/mL) | 6 hours (pg/mL) | 24 hours (pg/mL) | Reference |
| IFN-β | ~200 | ~400 | ~600 | |
| TNF-α | ~500 | ~1000 | ~1500 |
Experimental Protocols
A general workflow for studying the effects of this compound on primary human monocytes is outlined below.
Protocol 1: Isolation of Primary Human Monocytes
This protocol is based on immunomagnetic negative selection, which yields a highly pure and untouched monocyte population.
Materials:
-
Human whole blood collected in EDTA tubes
-
Phosphate-Buffered Saline (PBS)
-
Human Monocyte Isolation Kit (e.g., from Miltenyi Biotec or Stemcell Technologies)
-
50 mL conical tubes
-
Magnetic separator
Procedure:
-
Collect fresh human whole blood in EDTA vacuum tubes.
-
Pool the blood into a single 50 mL conical tube.
-
Follow the manufacturer's instructions for the selected human monocyte isolation kit. This typically involves adding an antibody cocktail to label non-monocytes.
-
Add magnetic particles that will bind to the labeled cells.
-
Place the tube in a magnetic separator for 10 minutes.
-
Carefully pour off the supernatant containing the enriched, unlabeled monocytes into a new tube. The magnetically labeled non-monocytes will remain attached to the side of the tube.
-
Wash the isolated monocytes with PBS or RPMI-1640 medium.
-
Perform a cell count and assess viability using a hemocytometer and Trypan Blue.
Protocol 2: Culture and Stimulation of Primary Human Monocytes with this compound
Materials:
-
Isolated primary human monocytes
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution prepared in DMSO)
-
6-well or 12-well tissue culture plates
-
Cell culture incubator (37°C, 5% CO₂)
Procedure:
-
Resuspend the isolated monocytes in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.
-
Plate 1 mL of the cell suspension into each well of a 12-well plate (or 2 mL for a 6-well plate).
-
Allow the cells to adhere for 30-60 minutes in a 37°C incubator with 5% CO₂.
-
Prepare working solutions of this compound by diluting the stock solution in cell culture medium. A final concentration of 0.1 µM is a good starting point based on published data. Also, prepare a vehicle control using the same final concentration of DMSO.
-
Carefully remove the medium from the adhered monocytes and replace it with the medium containing this compound or the vehicle control.
-
Incubate the plates for the desired time points (e.g., 1.5, 3, 6, or 24 hours) depending on the downstream analysis.
Protocol 3: Analysis of Gene Expression by qPCR
Materials:
-
Treated monocytes from Protocol 2
-
RNA lysis buffer (e.g., Buffer RLT from Qiagen)
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (IFNB1, TNF, IL6, CXCL10) and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
At the designated time points (e.g., 1.5, 3, 6 hours), remove the culture medium and lyse the cells directly in the well by adding RNA lysis buffer.
-
Isolate total RNA using a commercial kit according to the manufacturer's protocol.
-
Synthesize cDNA from the isolated RNA.
-
Perform qPCR using the synthesized cDNA, appropriate primers, and a qPCR master mix.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle-treated control.
Protocol 4: Analysis of Cytokine Secretion by ELISA
Materials:
-
Supernatants from treated monocytes from Protocol 2
-
ELISA kits for human IFN-β and TNF-α
-
96-well ELISA plate
-
Plate reader
Procedure:
-
At the designated time points (e.g., 3, 6, 24 hours), carefully collect the culture supernatant from each well.
-
Centrifuge the supernatant to pellet any detached cells and debris.
-
Perform the ELISA for the cytokines of interest according to the manufacturer's instructions.
-
Read the absorbance on a plate reader and calculate the concentration of each cytokine based on the standard curve.
Protocol 5: Analysis of STING Pathway Activation by Western Blot
Materials:
-
Treated monocytes from Protocol 2
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-TBK1, anti-p-IRF3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
At early time points (e.g., 30, 60, 120 minutes), wash the cells with cold PBS and lyse them with RIPA buffer.
-
Quantify the protein concentration of the lysates.
-
Perform SDS-PAGE to separate the proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. Phosphorylation of TBK1 and IRF3 indicates activation of the STING pathway.
References
Application Notes and Protocols for diABZI-4 in Lung Epithelial Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of diABZI-4, a potent diamidobenzimidazole-based STING (Stimulator of Interferon Genes) agonist, in lung epithelial cells. This compound has demonstrated significant potential in activating innate immune responses, particularly in the context of antiviral research and cancer immunotherapy.[1][2][3] This document outlines its mechanism of action, key applications, and standardized protocols for experimental use.
Mechanism of Action
This compound is a non-nucleotide-based small molecule that directly binds to and activates the STING protein.[4] Unlike natural STING agonists like cyclic dinucleotides (CDNs), this compound induces a distinct open conformation of the STING protein.[4] This activation triggers a downstream signaling cascade, primarily through the TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3) axis. Phosphorylation of IRF3 leads to its dimerization and nuclear translocation, resulting in the potent induction of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines such as TNF-α, IL-6, and CXCL10. This robust innate immune response can effectively inhibit viral replication and modulate the tumor microenvironment.
Signaling Pathway
The signaling cascade initiated by this compound in lung epithelial cells is a critical component of the innate immune response. The diagram below illustrates the key steps from STING activation to the production of antiviral and pro-inflammatory mediators.
Caption: this compound activates STING, leading to downstream signaling and gene expression.
Quantitative Data Summary
The following tables summarize the effective concentrations of this compound and its impact on downstream signaling and antiviral activity in various lung epithelial cell models.
Table 1: Effective Concentrations of this compound in Lung Epithelial Cells
| Cell Type | Application | Effective Concentration | Reference |
| MRC-5 (Human Lung Fibroblasts) | STING Activation | Dose-dependent | |
| Primary Human Airway Epithelial Tissues (ALI) | Antiviral Activity (IAV, HRV, SARS-CoV-2) | 20-60 nM | |
| ACE2-A549 | STING Dimerization & IRF3 Phosphorylation | 0.1 µM | |
| ACE2-A549 | IFNβ and TNF-α mRNA Expression | 0.1 µM | |
| Calu-3 | STING Phosphorylation | Time-dependent (peak at 2h) | |
| Murine Macrophages | Cytokine Release (IFNα, IFNβ, CXCL10, IL-6, TNFα) | 1 µM |
Table 2: Antiviral Activity of this compound in Lung Epithelial Cells
| Virus | Cell Model | This compound Treatment | Outcome | Reference |
| SARS-CoV-2 | ACE2-A549 | 0.1 µM (pre-treatment) | Inhibition of viral replication | |
| HCoV-OC43 | ACE2-A549 | 0.1 µM (pre-treatment) | Inhibition of viral replication | |
| IAV, HRV, SARS-CoV-2 | Primary Human Airway Tissues (ALI) | 20-60 nM (at time of infection) | Dose-dependent inhibition of viral replication | |
| SARS-CoV-2 | Primary Human Respiratory Epithelial Cells | Not specified | Active against SARS-CoV-2 | |
| HCoV-OC43 & SARS-CoV-2 | Human Lung Tissue Slices | Not specified | Significantly blocked infection |
Experimental Protocols
Below are detailed protocols for common applications of this compound in lung epithelial cell cultures.
Protocol 1: In Vitro STING Activation Assay
This protocol details the steps to assess the activation of the STING pathway in lung epithelial cells following this compound treatment.
Caption: A generalized workflow for assessing STING pathway activation in vitro.
Materials:
-
Lung epithelial cells (e.g., A549, Calu-3)
-
Complete cell culture medium
-
This compound (solubilized in an appropriate vehicle, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (for protein or RNA extraction)
-
Reagents for Western blotting or RT-qPCR
Procedure:
-
Cell Seeding: Seed lung epithelial cells in appropriate culture vessels (e.g., 6-well plates) and grow to 70-80% confluency.
-
This compound Treatment:
-
Prepare a working solution of this compound in a complete culture medium at the desired concentration (e.g., 0.1 µM).
-
Aspirate the old medium from the cells and replace it with the this compound containing medium.
-
Include a vehicle control (e.g., DMSO) for comparison.
-
Incubate for the desired time period (e.g., 1.5 to 6 hours).
-
-
Cell Lysis:
-
For Protein Analysis (Western Blot): Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
For RNA Analysis (RT-qPCR): Wash cells with PBS and lyse using a reagent suitable for RNA extraction (e.g., TRIzol).
-
-
Downstream Analysis:
-
Western Blot: Analyze protein lysates for the phosphorylation of STING, TBK1, and IRF3.
-
RT-qPCR: Perform reverse transcription and quantitative PCR to measure the mRNA expression levels of target genes such as IFNB1, TNF, IL6, and CXCL10.
-
Protocol 2: Antiviral Assay in Lung Epithelial Cells
This protocol outlines the steps to evaluate the antiviral efficacy of this compound against respiratory viruses.
Materials:
-
Lung epithelial cells permissive to the virus of interest (e.g., ACE2-expressing A549 for SARS-CoV-2)
-
Virus stock with a known titer
-
This compound
-
Complete cell culture medium
-
Reagents for viral quantification (e.g., RT-qPCR for viral RNA, plaque assay)
Procedure:
-
Cell Seeding: Seed lung epithelial cells in appropriate culture vessels and grow to near confluency.
-
This compound Treatment and Infection:
-
Pre-treatment: Treat cells with this compound (e.g., 0.1 µM) for a specified period (e.g., 2-24 hours) before infection.
-
Co-treatment: Treat cells with this compound at the same time as viral infection.
-
Post-treatment: Infect cells with the virus first, followed by this compound treatment at a specified time post-infection.
-
-
Viral Infection:
-
Infect cells with the virus at a specific multiplicity of infection (MOI) (e.g., MOI of 0.1 to 10).
-
After a 1-hour adsorption period, remove the viral inoculum, wash the cells with PBS, and add fresh medium (with or without this compound, depending on the experimental design).
-
-
Incubation: Incubate the infected cells for a duration appropriate for the virus replication cycle (e.g., 24-72 hours).
-
Quantification of Viral Replication:
-
Harvest cell lysates or supernatants at the end of the incubation period.
-
Quantify viral load using methods such as:
-
RT-qPCR: to measure viral RNA levels.
-
Plaque Assay: to determine infectious virus titers.
-
Immunofluorescence: to visualize viral protein expression.
-
-
Concluding Remarks
This compound is a valuable tool for studying and manipulating the STING pathway in lung epithelial cells. Its potent ability to induce a type I interferon response makes it a strong candidate for further investigation as a host-directed antiviral therapeutic and as an immunomodulatory agent in cancer therapy. The protocols provided herein offer a standardized framework for researchers to explore the multifaceted activities of this compound in the context of respiratory diseases and beyond.
References
- 1. STING Agonist Induced Innate Immune Responses Drive Anti-Respiratory Virus Activity In Vitro with Limited Antiviral Efficacy In Vivo | Semantic Scholar [semanticscholar.org]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. invivogen.com [invivogen.com]
Application Notes and Protocols: Combining diABZI-4 with Checkpoint Inhibitors for Enhanced Anti-Tumor Immunity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. STING agonists initiate a potent innate immune response, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This, in turn, bridges the innate and adaptive immune systems, promoting the maturation of dendritic cells (DCs), enhancing antigen presentation, and priming cytotoxic CD8+ T cells for a robust anti-tumor attack.[1][2] diABZI-4 is a potent, systemically active, non-cyclic dinucleotide STING agonist that has demonstrated significant anti-tumor activity in preclinical models.[2][3]
Immune checkpoint inhibitors (ICIs), such as antibodies targeting PD-1 and PD-L1, have revolutionized cancer treatment by blocking inhibitory signals that suppress T cell activity. However, a significant portion of patients do not respond to ICI monotherapy, often due to an immunologically "cold" tumor microenvironment (TME) lacking T cell infiltration.
Combining the immunostimulatory effects of this compound with the disinhibitory action of checkpoint inhibitors presents a compelling therapeutic strategy. By activating the STING pathway, this compound can transform the TME from "cold" to "hot," thereby sensitizing tumors to the effects of checkpoint blockade and leading to a synergistic anti-tumor response.[1] This document provides detailed application notes and experimental protocols for researchers investigating the combination of this compound with checkpoint inhibitors.
Mechanism of Action: Synergy of STING Activation and Checkpoint Blockade
The combination of this compound and checkpoint inhibitors leverages two distinct but complementary mechanisms to enhance anti-tumor immunity:
-
This compound-Mediated Immune Activation: As a STING agonist, this compound directly activates the STING pathway in immune cells within the TME, such as dendritic cells and macrophages. This activation leads to the phosphorylation of IRF3 and NF-κB, resulting in the transcription and secretion of type I IFNs and a cascade of pro-inflammatory cytokines and chemokines (e.g., TNF-α, IL-6, CXCL10). This inflammatory milieu promotes the recruitment and activation of immune cells, including natural killer (NK) cells and cytotoxic T lymphocytes (CTLs), into the tumor.
-
Checkpoint Inhibitor-Mediated T Cell Reinvigoration: Tumors can evade immune destruction by upregulating checkpoint proteins like PD-L1, which binds to the PD-1 receptor on activated T cells, leading to T cell exhaustion and dysfunction. Checkpoint inhibitors, such as anti-PD-1 or anti-PD-L1 antibodies, block this interaction, thereby restoring the cytotoxic function of tumor-infiltrating T cells.
The synergy arises from this compound's ability to increase the infiltration and activation of T cells within the tumor, effectively providing the cellular machinery for checkpoint inhibitors to act upon. Furthermore, STING activation can itself lead to the upregulation of PD-L1 on tumor and immune cells, creating a feedback loop that can be effectively targeted by checkpoint blockade.
Figure 1. Synergistic mechanism of this compound and checkpoint inhibitors.
Data Presentation
The following tables summarize quantitative data from preclinical studies evaluating diABZI and its combination with checkpoint inhibitors.
Table 1: In Vitro Activity of diABZI Compounds
| Cell Line | Assay | Parameter | EC50 | Reference |
| THP1-Dual™ | IFN-I Production | Relative IFN-I Production | 0.144 ± 0.149 nM (diABZI-amine) | |
| Murine Splenocytes | ELISA | IFN-β Secretion | 0.17 ± 6.6 µM (diABZI-amine) |
Table 2: In Vivo Anti-Tumor Efficacy and Immune Response to diABZI and Combination Therapy
| Tumor Model | Mouse Strain | Treatment | Dosage and Schedule | Key Findings | Reference |
| 4T1 Breast Cancer | - | diABZI-based nanoparticle + anti-PD-L1 | Not Specified | Synergistic anti-tumor effect. | |
| CT26 Colorectal Cancer | - | diABZI-based nanoparticle + anti-PD-L1 | Not Specified | Synergistic anti-tumor effect. | |
| Syngeneic Colon Tumors | Immunocompetent Mice | diABZI Compound 3 | Intravenous administration | Complete and lasting tumor regression; CD8+ T cell-dependent. | |
| RM1, KP4662 Tumors | C57BL/6J | diABZI | 1.5 mg/kg IV, 2 doses | Restricted tumor growth; Increased splenic 18F-FDG uptake. | |
| EO771 Orthotopic Breast Cancer | C57BL/6 | diABZI-polymer conjugate | 0.009 µmol/mouse (0.68 mg/kg) IV | Upregulation of Ifnb, Cxcl10, Tnf, and Il6 in the tumor. | |
| B16.F10 Melanoma | - | diABZI-amine | 0.035 µmol/mouse IV, every 3 days for 3 treatments | Inhibited tumor growth. | |
| Mel526 Tumors | NCG Mice | diABZI + 1G4 TCR-T cells | Not Specified | Significantly suppressed tumor growth compared to monotherapy. |
Experimental Protocols
Protocol 1: In Vitro Assessment of STING Activation and Immune Cell Priming
Objective: To evaluate the ability of this compound to activate the STING pathway in immune cells and to assess the subsequent priming of T cells.
Materials:
-
This compound
-
Human or murine dendritic cells (DCs) or macrophages (e.g., bone marrow-derived DCs or THP-1 cells)
-
CD8+ T cells
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS and supplements
-
ELISA kits for IFN-β, TNF-α, IL-6, and CXCL10
-
Flow cytometry antibodies for CD69, CD86, MHC-II, and PD-L1
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed DCs or macrophages at a density of 1 x 10^5 cells/well in a 96-well plate and incubate overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in cell culture medium and add to the cells. Include a vehicle control (e.g., DMSO). Incubate for 24 hours.
-
Cytokine Analysis: Collect the cell culture supernatant and measure the concentrations of IFN-β, TNF-α, IL-6, and CXCL10 using ELISA kits according to the manufacturer's instructions.
-
Flow Cytometry Analysis of DC/Macrophage Activation: Harvest the cells and stain with fluorescently labeled antibodies against CD69, CD86, MHC-II, and PD-L1. Analyze the expression of these markers by flow cytometry to assess cell activation.
-
T Cell Co-culture: In a separate experiment, treat DCs with this compound as described above for 24 hours. Wash the cells to remove excess this compound and then co-culture with purified CD8+ T cells at a 1:5 DC to T cell ratio for 72 hours.
-
T Cell Activation Analysis: Harvest the T cells and analyze the expression of activation markers (e.g., CD69, CD25) by flow cytometry. The culture supernatant can also be analyzed for IFN-γ production by ELISA.
Protocol 2: In Vivo Syngeneic Tumor Model for Combination Therapy
Objective: To evaluate the anti-tumor efficacy of this compound in combination with an anti-PD-1 or anti-PD-L1 antibody in a syngeneic mouse tumor model.
Materials:
-
6-8 week old female C57BL/6 or BALB/c mice
-
Syngeneic tumor cells (e.g., B16.F10 melanoma, CT26 colorectal carcinoma, 4T1 breast cancer)
-
This compound formulated for in vivo administration
-
Anti-mouse PD-1 or PD-L1 antibody (e.g., clone RMP1-14 or 10F.9G2)
-
Isotype control antibody
-
Sterile PBS
-
Calipers
-
Syringes and needles
Procedure:
-
Tumor Implantation: Subcutaneously inject 5 x 10^5 to 1 x 10^6 tumor cells in 100 µL of sterile PBS into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days by measuring the tumor dimensions with calipers. Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
Randomization: When tumors reach an average volume of 50-100 mm³, randomize the mice into four treatment groups (n=8-10 mice/group):
-
Group 1: Vehicle + Isotype control
-
Group 2: this compound + Isotype control
-
Group 3: Vehicle + Anti-PD-1/PD-L1 antibody
-
Group 4: this compound + Anti-PD-1/PD-L1 antibody
-
-
Treatment Administration:
-
This compound: Administer this compound systemically via intravenous (IV) or intraperitoneal (IP) injection. A starting dose of 1.5 mg/kg can be used, administered, for example, on days 7, 10, and 13 post-tumor implantation.
-
Anti-PD-1/PD-L1 Antibody: Administer the anti-PD-1/PD-L1 antibody via IP injection at a dose of 100-200 µg per mouse, for example, on days 7, 10, and 13 post-tumor implantation.
-
-
Efficacy Assessment: Continue to monitor tumor growth and body weight for the duration of the study. The primary endpoint is typically tumor growth delay or complete tumor regression. Survival can also be monitored as a secondary endpoint.
-
Immunophenotyping (Optional): At the end of the study or at specified time points, tumors and spleens can be harvested for immunophenotyping by flow cytometry to analyze the infiltration and activation status of various immune cell populations (e.g., CD8+ T cells, regulatory T cells, myeloid-derived suppressor cells).
References
Application Notes and Protocols for Intranasal Delivery of diABZI-4 for Respiratory Virus Infections
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of novel and seasonal respiratory viruses underscores the urgent need for broad-spectrum antiviral therapeutics. One promising host-directed therapy involves the activation of the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system. diABZI-4, a potent diamidobenzimidazole STING agonist, has demonstrated significant efficacy in preclinical models against a range of respiratory viruses, including SARS-CoV-2 and influenza A virus, when administered intranasally.[1][2][3][4] These application notes provide a comprehensive overview of the use of this compound, including its mechanism of action, key quantitative data from preclinical studies, and detailed protocols for its application in a research setting.
Mechanism of Action
This compound is a non-dinucleotide STING agonist that directly binds to and activates the STING protein.[5] Intranasal delivery of this compound leads to a rapid and transient activation of STING in the respiratory tract. This activation triggers a downstream signaling cascade, resulting in the phosphorylation of TBK1 and IRF3, and the subsequent production of type I interferons (IFNs) and other pro-inflammatory cytokines and chemokines. This cascade establishes a potent antiviral state in the lung tissue, inhibiting viral replication and protecting the host from severe respiratory disease. The protective effects of this compound have been shown to be dependent on this induction of an innate immune response.
Figure 1: this compound STING Signaling Pathway. This diagram illustrates the activation of the STING pathway by this compound, leading to the transcription of interferons and pro-inflammatory cytokines.
Quantitative Data Summary
The following tables summarize the quantitative data from key preclinical studies on the intranasal administration of this compound.
Table 1: In Vivo Efficacy of Intranasal this compound against SARS-CoV-2 in K18-hACE2 Transgenic Mice
| Parameter | Treatment Group | Dosage | Timing of Administration | Outcome | Reference |
| Survival | Vehicle Control | - | - | 0% survival by day 8 post-infection | |
| This compound | 0.5 mg/kg | 3 hours pre-infection | 100% survival | ||
| This compound | 0.5 mg/kg | 12 hours post-infection | 100% survival | ||
| Weight Loss | Vehicle Control | - | - | ~20% weight loss by day 7 post-infection | |
| This compound | 0.5 mg/kg | 3 hours pre-infection | No significant weight loss | ||
| This compound | 0.5 mg/kg | 12 hours post-infection | No significant weight loss | ||
| Viral Load (Lung) | This compound | 0.5 mg/kg | 3 hours pre-infection | Significant decrease in SARS-CoV-2 N-protein, Nsp14, and ORF1 expression 48 hours post-infection |
Table 2: In Vitro Antiviral Activity of this compound
| Virus | Cell Line | EC50 | Assay Method | Reference |
| Influenza A Virus (IAV) | MRC-5 | Low nanomolar range | qRT-PCR for viral RNA | |
| Human Rhinovirus (HRV) | MRC-5 | Low nanomolar range | qRT-PCR for viral RNA | |
| Human Coronavirus (HCoV-229E) | MRC-5 | Low nanomolar range | qRT-PCR for viral RNA | |
| Parainfluenza Virus 3 (PIV3) | MRC-5 | Low nanomolar range | qRT-PCR for viral RNA | |
| SARS-CoV-2 | Calu-3 | ~10-fold higher than other viruses | qRT-PCR for viral RNA | |
| HCoV-OC43 | ACE2-A549 | 0.1 µM (pre-treatment) | QPCR analysis of viral N mRNA |
Experimental Protocols
Protocol 1: In Vivo Intranasal Administration of this compound in Mice
This protocol describes the prophylactic and therapeutic administration of this compound to K18-hACE2 transgenic mice challenged with SARS-CoV-2.
Materials:
-
This compound compound
-
Vehicle (e.g., sterile PBS or DMSO solution, specify based on solubility and toxicity data)
-
K18-hACE2 transgenic mice (8-12 weeks old)
-
SARS-CoV-2 virus stock
-
Isoflurane and anesthesia chamber
-
Calibrated micropipette and tips
Procedure:
-
Preparation of this compound Solution:
-
Based on the required dosage (e.g., 0.5 mg/kg), calculate the amount of this compound needed per mouse.
-
Dissolve this compound in the chosen vehicle to the desired final concentration. Ensure complete dissolution. A recent study noted a favorable solubility profile of this compound for in vivo studies.
-
-
Anesthesia:
-
Anesthetize the mice using isoflurane until they are non-responsive to a toe pinch.
-
-
Intranasal Administration:
-
Hold the mouse in a supine position.
-
Using a calibrated micropipette, carefully administer a total volume of 20-50 µL of the this compound solution or vehicle control into the nares (10-25 µL per nare).
-
Administer the solution slowly to allow for inhalation and prevent fluid from entering the esophagus.
-
-
Viral Challenge:
-
For prophylactic studies, infect the mice intranasally with SARS-CoV-2 (e.g., 2.5x10^4 PFU/mouse) at a specified time point after this compound administration (e.g., 3 hours).
-
For therapeutic studies, infect the mice first and then administer this compound at a specified time point post-infection (e.g., 12 hours).
-
-
Monitoring:
-
Monitor the mice daily for weight loss, signs of disease, and survival for the duration of the experiment (e.g., 14 days).
-
At specified time points (e.g., 48 hours post-infection), a subset of mice can be euthanized for downstream analysis of viral load and immune responses in the lungs.
-
Figure 2: In Vivo Experimental Workflow. A flowchart depicting the key steps for in vivo intranasal this compound administration and subsequent viral challenge in a mouse model.
Protocol 2: In Vitro Antiviral Assay
This protocol details the steps to assess the antiviral efficacy of this compound against a respiratory virus in a cell culture model.
Materials:
-
This compound compound
-
Appropriate cell line (e.g., MRC-5, Calu-3, A549-ACE2)
-
Cell culture medium and supplements
-
Respiratory virus stock of known titer
-
96-well cell culture plates
-
Reagents for quantifying viral replication (e.g., RNA extraction kit, qRT-PCR reagents, or reagents for TCID50 assay)
-
Reagents for assessing cell viability (e.g., CellTiter-Glo)
Procedure:
-
Cell Seeding:
-
Seed the chosen cell line into 96-well plates at a density that will result in a confluent monolayer on the day of infection.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
For pre-treatment experiments, remove the old medium from the cells and add the medium containing this compound or vehicle control. Incubate for a specified time (e.g., 3 hours) before infection.
-
For co-treatment or post-treatment experiments, add the compound at the same time as or after viral infection, respectively.
-
-
Viral Infection:
-
Infect the cells with the respiratory virus at a specified multiplicity of infection (MOI).
-
Incubate for the desired duration of the experiment (e.g., 24-72 hours).
-
-
Quantification of Viral Replication:
-
qRT-PCR: At the end of the incubation period, lyse the cells and extract total RNA. Perform reverse transcription followed by quantitative PCR (qRT-PCR) using primers specific for a viral gene to determine the viral RNA levels.
-
TCID50 Assay: Collect the supernatant and perform a TCID50 assay to quantify the amount of infectious virus produced.
-
-
Cell Viability Assay:
-
In parallel, treat a separate plate of uninfected cells with the same concentrations of this compound to assess its cytotoxicity using a standard cell viability assay.
-
-
Data Analysis:
-
Calculate the EC50 value of this compound, which is the concentration that inhibits viral replication by 50%.
-
Protocol 3: STING Activation Assay (Western Blot for p-IRF3)
This protocol describes how to detect the activation of the STING pathway by measuring the phosphorylation of IRF3.
Materials:
-
This compound compound
-
Cell line known to express STING (e.g., ACE2-A549 cells)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-IRF3 (Ser396), anti-IRF3, anti-STING, and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and Western blot apparatus
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed cells in a 6-well plate and grow to confluency.
-
Treat the cells with this compound (e.g., 0.1 µM) for various time points (e.g., 0, 1, 2, 4, 6 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Collect the lysates and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against p-IRF3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total IRF3, STING, and β-actin to ensure equal loading and to observe changes in total protein levels.
-
Conclusion
Intranasal delivery of the STING agonist this compound represents a promising strategy for the treatment and prevention of respiratory viral infections. Its ability to induce a rapid and robust innate immune response at the site of infection provides broad-spectrum antiviral activity. The protocols and data presented here offer a valuable resource for researchers and drug development professionals working to advance this and other host-directed therapies for respiratory diseases. Further investigation into the formulation, timing, and duration of STING activation will be crucial for its successful clinical translation.
References
- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 2. A diamidobenzimidazole STING agonist protects against SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A diamidobenzimidazole STING agonist protects against SARS-CoV-2 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
diABZI-4: Application Notes and Protocols for In Vitro Antiviral Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
diABZI-4 is a potent, non-dinucleotide small molecule agonist of the Stimulator of Interferon Genes (STING) pathway.[1] As a key component of the innate immune system, STING activation triggers a cascade of signaling events, culminating in the production of type I interferons (IFNs) and other pro-inflammatory cytokines that establish an antiviral state in host cells.[2] this compound has demonstrated broad-spectrum antiviral activity against a range of respiratory viruses, making it a valuable tool for in vitro antiviral research and a potential candidate for therapeutic development.[3][4] These application notes provide an overview of this compound's mechanism of action, quantitative data on its antiviral efficacy, and detailed protocols for its use in in vitro antiviral assays.
Mechanism of Action: STING Pathway Activation
This compound functions by directly binding to and activating the STING protein.[5] This binding induces a conformational change in STING, leading to its oligomerization and translocation from the endoplasmic reticulum to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (e.g., IFN-β) and other interferon-stimulated genes (ISGs). This cascade results in the establishment of a potent antiviral state within the cell and the activation of broader immune responses.
Caption: STING signaling pathway activated by this compound.
Quantitative Antiviral Activity
The following tables summarize the in vitro antiviral efficacy of this compound against various respiratory viruses.
Table 1: Antiviral Activity of this compound against Human Coronaviruses
| Virus | Cell Line | Assay | Endpoint | EC50 | Reference |
| SARS-CoV-2 | Lung Epithelial Cells | Viral Replication Assay | Inhibition of viral replication | Not specified | |
| HCoV-OC43 | A549 | Viral Replication Assay | Inhibition of viral replication | Not specified | |
| SARS-CoV-2 | Primary Human Bronchial Epithelial Cells | Viral Replication Assay | Inhibition of viral replication | Not specified |
Table 2: Broad-Spectrum Antiviral Activity of this compound
| Virus | Cell Line | EC50 (nM) | Reference |
| Influenza A Virus (IAV) | MRC-5 | 11.8 - 199 | |
| SARS-CoV-2 | Not specified | 11.8 - 199 | |
| Human Rhinovirus (HRV) | Not specified | 11.8 - 199 | |
| Human Parainfluenza Virus | Lung Cells | Not specified |
Experimental Protocols
The following are detailed protocols for evaluating the in vitro antiviral activity of this compound.
Protocol 1: General Antiviral Efficacy Assay
This protocol outlines a general method for determining the half-maximal effective concentration (EC50) of this compound against a target virus in a susceptible cell line.
Caption: General workflow for in vitro antiviral assays.
Materials:
-
Susceptible host cell line (e.g., A549, MRC-5, Calu-3)
-
Complete cell culture medium
-
Target virus stock of known titer
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Method for quantifying viral replication (e.g., qPCR, TCID50 assay, plaque assay, reporter virus expression)
-
Cell viability reagent (e.g., CellTiter-Glo®)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed the cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.
-
Incubate overnight at 37°C with 5% CO2.
-
-
Compound Preparation and Pre-treatment:
-
Prepare serial dilutions of this compound in cell culture medium. It is recommended to start with a high concentration and perform a 10-fold dilution series.
-
Gently remove the medium from the cells and add the medium containing the different concentrations of this compound. Include a "vehicle control" (medium with DMSO at the same concentration as the highest this compound concentration) and a "no-drug" control.
-
Incubate the plate for 3 hours at 37°C with 5% CO2.
-
-
Viral Infection:
-
Dilute the virus stock in cell culture medium to achieve the desired multiplicity of infection (MOI). A low MOI (e.g., 0.01) is often used.
-
Remove the medium containing this compound from the wells.
-
Infect the cells by adding the diluted virus to each well. Include a "mock-infected" control (cells treated with medium without virus).
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
-
Incubation:
-
Remove the viral inoculum and wash the cells once with PBS.
-
Add fresh cell culture medium containing the corresponding concentrations of this compound back to the wells.
-
Incubate the plate for the desired time period (e.g., 24-72 hours), depending on the replication cycle of the virus.
-
-
Endpoint Measurement:
-
At the end of the incubation period, quantify the extent of viral replication using a suitable method:
-
qPCR: Extract RNA or DNA from the cells or supernatant and perform quantitative PCR to measure viral nucleic acid levels.
-
TCID50 Assay: Collect the supernatant and determine the viral titer by endpoint dilution on fresh cells.
-
Plaque Assay: For plaque-forming viruses, collect the supernatant and perform a plaque assay to determine the viral titer.
-
Reporter Virus: If using a reporter virus (e.g., expressing GFP or luciferase), measure the reporter signal.
-
-
-
Cell Viability Assay (Cytotoxicity):
-
In a parallel plate, perform a cell viability assay to determine the cytotoxicity of this compound at the tested concentrations. This is crucial to ensure that the observed antiviral effect is not due to compound toxicity.
-
-
Data Analysis:
-
Normalize the viral replication data to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of this compound.
-
Calculate the EC50 value using a non-linear regression analysis (e.g., dose-response-inhibition).
-
Similarly, calculate the CC50 (50% cytotoxic concentration) from the cell viability data.
-
Determine the selectivity index (SI = CC50/EC50).
-
Protocol 2: Analysis of STING Pathway Activation by Western Blot
This protocol describes how to assess the activation of the STING pathway by this compound by measuring the phosphorylation of key signaling proteins.
Materials:
-
Cell line of interest (e.g., A549, THP-1)
-
6-well cell culture plates
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against:
-
Phospho-STING (p-STING)
-
Total STING
-
Phospho-TBK1 (p-TBK1)
-
Total TBK1
-
Phospho-IRF3 (p-IRF3)
-
Total IRF3
-
β-actin or GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Treat the cells with this compound at the desired concentration (e.g., 0.1 µM) for various time points (e.g., 0, 1.5, 3, 6 hours). Include a vehicle control.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells directly in the well with ice-cold lysis buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Collect the supernatant and determine the protein concentration using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.
-
Disclaimer
This document is intended for research use only. The protocols provided are general guidelines and may require optimization for specific cell lines, viruses, and experimental conditions. It is the responsibility of the user to ensure proper safety precautions are taken when handling chemical reagents and infectious materials.
References
Application Notes and Protocols for the Experimental Use of diABZI-4 in Melanoma Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of diABZI-4, a potent STING (Stimulator of Interferon Genes) agonist, in preclinical melanoma models. The information compiled from recent studies offers insights into its mechanism of action, protocols for key experiments, and quantitative data to guide future research and development.
Introduction
Melanoma, the most aggressive form of skin cancer, often develops resistance to conventional therapies, including BRAF inhibitors.[1][2] The activation of the cGAS-STING pathway has emerged as a promising therapeutic strategy to enhance anti-tumor immunity.[3] this compound is a novel, non-nucleotide small molecule STING agonist that has demonstrated significant anti-tumor activity in preclinical models.[4][5] This document outlines the application of this compound in melanoma research, focusing on its ability to activate the STING pathway, overcome drug resistance, and promote anti-tumor immune responses.
Mechanism of Action
This compound activates the STING pathway, leading to a cascade of downstream signaling events. Upon binding to STING, it induces the phosphorylation of both STING and TBK1. This activation culminates in the phosphorylation of IRF3, which then translocates to the nucleus to drive the expression of type I interferons (IFNs) and other pro-inflammatory cytokines. This innate immune response can transform "cold" tumors into "hot" tumors by increasing the infiltration of cytotoxic T lymphocytes.
Furthermore, in the context of melanoma, this compound has been shown to downregulate the NRF2-dependent anti-oxidative response. BRAF inhibitor-resistant melanoma cells often exhibit enhanced NRF2 activity to survive oxidative stress. By inhibiting NRF2, this compound sensitizes melanoma cells to BRAF inhibitors, leading to enhanced cell death.
Data Summary
The following tables summarize the quantitative data from studies on the experimental use of this compound in melanoma models.
Table 1: In Vitro Efficacy of this compound in Melanoma Cell Lines
| Cell Line | Treatment | Concentration | Outcome | Reference |
| C32 (BRAF V600E) | This compound | 21 nM | Activation of STING pathway (increased pSTING, pTBK1, pIRF3) | |
| SK-MEL-28 | This compound | Not specified | Decreased NRF2 levels | |
| C32 | This compound + Dabrafenib | 21 nM + 0.6 nM | Significantly enhanced cell death compared to single agents | |
| SK-MEL-28 | This compound + Dabrafenib | Not specified | Significantly enhanced cell death compared to single agents | |
| C32 | This compound + Vemurafenib | 21 nM + 31 nM | Significantly enhanced cell death compared to single agents | |
| SK-MEL-28 | This compound + Vemurafenib | Not specified | Significantly enhanced cell death compared to single agents | |
| Mel526 | This compound | 0.5 - 1 µg/ml | Enhanced T-cell mediated cytotoxicity |
Table 2: In Vivo Efficacy of this compound in a B16-F10 Melanoma Model
| Treatment | Dosage | Dosing Schedule | Outcome | Reference |
| diABZI-amine | 0.035 µmol/mouse | Intravenously, every 3 days for 3 treatments | Inhibition of tumor growth | |
| diABZI-20kPEG | 0.035 µmol/mouse | Intravenously, every 3 days for 3 treatments | Inhibition of tumor growth | |
| diABZI-V/C-20kPEG | 0.035 µmol/mouse | Intravenously, every 3 days for 3 treatments | Inhibition of tumor growth | |
| diABZI | Various concentrations | Intravenously | Inhibition of tumor growth, increased survival |
Experimental Protocols
Cell Viability (MTS) Assay
This protocol is adapted from studies evaluating the effect of this compound in combination with BRAF inhibitors on melanoma cell viability.
Materials:
-
Melanoma cell lines (e.g., C32, SK-MEL-28)
-
96-well plates
-
Complete growth medium
-
This compound
-
BRAF inhibitors (Dabrafenib, Vemurafenib)
-
MTS reagent
-
Microplate reader
Protocol:
-
Seed 1 x 10⁴ C32 or SK-MEL-28 cells per well in a 96-well plate.
-
Incubate for 16-24 hours to allow for cell attachment.
-
Treat the cells with the desired concentrations of this compound, BRAF inhibitors, or their combination. A common concentration for this compound is 21 nM, for Dabrafenib is 0.6 nM, and for Vemurafenib is 31 nM.
-
Incubate for 24 hours.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to untreated control cells.
Western Blot Analysis for STING Pathway Activation
This protocol outlines the general steps for assessing the phosphorylation of STING pathway proteins.
Materials:
-
Melanoma cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-pSTING, anti-pTBK1, anti-pIRF3, anti-STING, anti-TBK1, anti-IRF3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) reagent
-
Imaging system
Protocol:
-
Treat melanoma cells with this compound (e.g., 21 nM for 24 hours).
-
Lyse the cells in RIPA buffer and quantify protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include those against phospho-STING, phospho-TBK1, and phospho-IRF3.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL reagent.
-
Capture the chemiluminescent signal using an imaging system.
Immunofluorescence for pSTING Localization
This protocol is for visualizing the localization of phosphorylated STING within melanoma cells.
Materials:
-
Melanoma cells (e.g., C32)
-
Glass coverslips
-
This compound
-
4% formaldehyde in PBS
-
0.3% Triton X-100 in PBS
-
3% BSA in PBS
-
Primary antibody against pSTING
-
Alexa Fluor-conjugated secondary antibody
-
DAPI
-
Confocal microscope
Protocol:
-
Grow C32 cells on glass coverslips.
-
Treat the cells with this compound for 24 hours.
-
Fix the cells with 4% formaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.3% Triton X-100 for 5 minutes.
-
Block with 3% BSA for 1 hour.
-
Incubate with the primary antibody against pSTING overnight at 4°C.
-
Wash with PBS and incubate with an Alexa Fluor-conjugated secondary antibody for 1 hour in the dark.
-
Wash with PBS and counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize using a confocal microscope. Look for the characteristic perinuclear localization of pSTING upon activation.
In Vivo B16-F10 Melanoma Model
This protocol describes a common in vivo model to assess the anti-tumor efficacy of this compound.
Materials:
-
C57BL/6 mice
-
B16-F10 melanoma cells
-
This compound or its formulations (e.g., diABZI-amine)
-
Phosphate-buffered saline (PBS) or other vehicle
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject B16-F10 melanoma cells into the flank of C57BL/6 mice.
-
Allow tumors to establish to a size of approximately 50 mm³.
-
Administer this compound intravenously at a dose of 0.035 µmol/mouse.
-
Repeat the treatment every 3 days for a total of 3 treatments.
-
Monitor tumor volume by measuring with calipers every few days.
-
Monitor mouse body weight as an indicator of toxicity.
-
The study endpoint is typically when tumors in the control group reach a predetermined size (e.g., 1500 mm³).
Visualizations
Caption: this compound signaling pathway in melanoma cells.
Caption: Experimental workflow for in vivo melanoma model.
Caption: Logical relationship of this compound and BRAF inhibitor synergy.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Pharmacological STING Activation Is a Potential Alternative to Overcome Drug-Resistance in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Pharmacological STING Activation Is a Potential Alternative to Overcome Drug-Resistance in Melanoma [frontiersin.org]
- 5. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
diABZI-4 solubility and preparation for experiments
Welcome to the technical support resource for diABZI-4, a potent STING (Stimulator of Interferon Genes) agonist. This guide provides essential information on solubility, solution preparation, and troubleshooting for researchers, scientists, and drug development professionals utilizing this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic, non-nucleotidic small molecule that acts as a potent agonist of the STING receptor.[1][2] By binding to and activating STING, this compound triggers a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines.[1][3] This activation of the innate immune system makes it a valuable tool for research in immuno-oncology and infectious diseases.[4]
Q2: What are the key advantages of this compound?
A2: this compound offers several advantages, including high potency and a more favorable solubility profile for in vivo studies compared to its predecessor, diABZI-3. It is also noted for its stability and the ability to be stored at room temperature.
Q3: How should I store this compound?
A3: Solid this compound should be stored at -20°C for long-term stability. For short-term storage, some suppliers suggest that it can be kept at room temperature in the continental US. Stock solutions, particularly in DMSO, should be stored at -80°C to prevent degradation. It is often recommended to prepare solutions fresh for each experiment.
Solubility and Solution Preparation
Proper dissolution and preparation of this compound are critical for obtaining reliable and reproducible experimental results.
Solubility Data
The solubility of this compound can vary depending on the solvent and the desired formulation (e.g., true solution vs. suspension). The following table summarizes available solubility data.
| Solvent/Vehicle | Concentration | Notes |
| DMSO | Up to 100 mg/mL (117.65 mM) | Fresh DMSO is recommended as moisture can reduce solubility. |
| Suspended Solution for In Vivo use | 1 mg/mL (1.47 mM) | Requires sonication and a specific formulation. |
| H2O | 5 mg/mL (5.21 mM) | Sonication is recommended. |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL (2.08 mM) | Sonication is recommended for this in vivo formulation. |
Experimental Protocols
Preparation of a 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve a final concentration of 10 mM.
-
Dissolution: Vortex the solution thoroughly. If needed, gentle warming at 37°C and brief sonication in an ultrasonic bath can aid in complete dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
Preparation of a 1 mg/mL Suspension for In Vivo Administration
This protocol yields a suspended solution suitable for intraperitoneal or oral administration.
-
Prepare a 10 mg/mL DMSO stock: Dissolve this compound in DMSO to make a 10 mg/mL stock solution.
-
Mixing: To prepare a 1 mL working solution, take 100 µL of the 10 mg/mL DMSO stock solution and add it to 400 µL of PEG300. Mix thoroughly.
-
Add Surfactant: Add 50 µL of Tween-80 to the mixture and mix again until uniform.
-
Final Dilution: Add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly before use.
Signaling Pathway and Experimental Workflow
This compound STING Signaling Pathway
This compound activates the STING pathway, leading to a downstream immune response.
Caption: STING signaling pathway activated by this compound.
General Experimental Workflow for In Vitro Studies
The following diagram outlines a typical workflow for treating cells with this compound and analyzing the downstream effects.
Caption: A typical experimental workflow for in vitro studies using this compound.
Troubleshooting Guide
Problem 1: this compound precipitates out of solution in cell culture media.
-
Cause: The final concentration of DMSO in the cell culture media may be too high, or the this compound concentration may exceed its solubility limit in the aqueous environment of the media.
-
Solution:
-
Lower DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%. You may need to prepare a more dilute intermediate stock solution of this compound in DMSO before adding it to the media.
-
Serial Dilutions: Prepare serial dilutions of your this compound stock in culture media to find the highest workable concentration that does not precipitate.
-
Pre-warm Media: Gently pre-warm the cell culture media to 37°C before adding the this compound solution.
-
Mix Immediately: Add the this compound solution to the media dropwise while gently swirling to ensure rapid and even dispersion.
-
Problem 2: Inconsistent or lower-than-expected activity of this compound.
-
Cause: This could be due to degradation of the compound, improper solution preparation, or issues with the experimental system.
-
Solution:
-
Fresh Solutions: Prepare fresh this compound solutions for each experiment, as some sources suggest that solutions may be unstable.
-
Confirm Stock Concentration: If possible, verify the concentration of your stock solution using analytical methods.
-
Cell Health: Ensure your cells are healthy and within a low passage number, as cellular response can vary with cell condition.
-
Positive Controls: Include a known activator of the STING pathway, such as cGAMP, as a positive control to confirm that the cellular machinery is responsive.
-
Check for Contamination: Test for mycoplasma contamination in your cell cultures, as this can alter cellular responses.
-
Problem 3: High background or off-target effects observed.
-
Cause: The concentration of this compound used may be too high, leading to non-specific effects or cytotoxicity.
-
Solution:
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration of this compound that elicits the desired STING activation with minimal off-target effects. Start with a wide range of concentrations.
-
Vehicle Control: Always include a vehicle control (media with the same final concentration of DMSO or other solvents) to account for any effects of the solvent on your experimental system.
-
Time-Course Experiment: Conduct a time-course experiment to identify the optimal treatment duration for observing the desired downstream effects without inducing significant cytotoxicity.
-
References
- 1. This compound | STING agonist | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A diamidobenzimidazole STING agonist protects against SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A synthetic STING agonist inhibits the replication of human parainfluenza virus 3 and rhinovirus 16 through distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing diABZI-4 Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of diABZI-4, a potent STING (Stimulator of Interferon Genes) agonist, for cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a synthetic, non-nucleotide small molecule that acts as a STING agonist.[1][2] It activates the STING signaling pathway, which is a crucial component of the innate immune system. Upon activation, STING induces the phosphorylation of TBK1 and IRF3, leading to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines like TNF-α, IL-6, and CXCL10.[3][4][5] This cascade triggers an antiviral or anti-tumor cellular state.
Q2: What is a typical starting concentration for this compound in cell culture?
A2: A typical starting concentration for this compound can range from the low nanomolar to the low micromolar range. For instance, concentrations as low as 20-60 nM have shown antiviral activity in primary human air-liquid interface (ALI) tissues. In other cell lines, such as human monocytes and lung epithelial cells, 0.1 µM (100 nM) has been effectively used to activate the STING pathway. A dose-response experiment is always recommended to determine the optimal concentration for your specific cell type and experimental goals.
Q3: Is this compound cytotoxic?
A3: this compound generally exhibits low cytotoxicity at effective concentrations. For example, in Hep2 cells, no significant impact on cell viability was observed at concentrations up to 100 µM. However, at very high concentrations (e.g., 10 µg/ml), a decrease in T-cell cytotoxicity has been observed, suggesting potential negative effects. It is crucial to perform a cytotoxicity assay for your specific cell line to determine the therapeutic window.
Q4: How quickly can I expect to see a response after treating cells with this compound?
A4: The activation of the STING pathway by this compound is rapid. Phosphorylation of STING and IRF3 can be observed as early as 30 minutes after treatment. The induction of downstream gene expression, such as interferons and cytokines, typically peaks between 4 to 6 hours post-treatment.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low STING pathway activation (e.g., no p-IRF3 or IFN-β production) | 1. This compound concentration is too low.2. The cell line has a non-responsive STING pathway.3. The duration of treatment is too short.4. Improper storage or handling of this compound. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 10 nM to 10 µM).2. Verify STING expression in your cell line via Western blot or qPCR. Use a positive control cell line known to respond to STING agonists.3. Perform a time-course experiment (e.g., 1, 3, 6, 12, 24 hours).4. Ensure this compound is stored according to the manufacturer's instructions and that the solvent is compatible with your cell culture. |
| High levels of cell death or cytotoxicity | 1. This compound concentration is too high.2. The cell line is particularly sensitive to STING activation-induced apoptosis or pyroptosis.3. Solvent toxicity. | 1. Perform a cytotoxicity assay (e.g., MTT, CellTiter-Glo) to determine the CC50 (50% cytotoxic concentration) and use concentrations well below this value.2. Titrate down the concentration of this compound. Consider using a lower concentration for a longer duration.3. Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic (typically <0.1%). |
| High variability between experimental replicates | 1. Inconsistent cell seeding density.2. Inconsistent this compound dilution and addition.3. Cells are at different passage numbers or confluency. | 1. Ensure a uniform cell seeding density across all wells and plates.2. Prepare a master mix of this compound at the final desired concentration to add to the cells.3. Use cells within a consistent range of passage numbers and at a consistent confluency for all experiments. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound (Dose-Response)
Objective: To identify the optimal concentration of this compound that elicits a robust biological response with minimal cytotoxicity.
Methodology:
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution to create a range of working concentrations (e.g., from 10 nM to 10 µM).
-
Cell Treatment: The following day, replace the culture medium with fresh medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubation: Incubate the cells for a predetermined time point (e.g., 6 hours for gene expression analysis, 24 hours for protein secretion or cytotoxicity).
-
Endpoint Analysis:
-
Activity Assay: Measure the desired biological response. This could be the quantification of IFN-β mRNA by RT-qPCR, measurement of a secreted cytokine (e.g., CXCL10) by ELISA, or the expression of a reporter gene (e.g., luciferase under an IRF-inducible promoter).
-
Cytotoxicity Assay: In a parallel plate, assess cell viability using an MTT or CellTiter-Glo assay.
-
-
Data Analysis: Plot the dose-response curve for both the activity and cytotoxicity assays to determine the EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration). The optimal concentration will provide a strong biological response with minimal cytotoxicity.
Quantitative Data Summary
The following tables summarize reported effective concentrations and cytotoxicities of this compound in various cell lines.
Table 1: Effective Concentrations (EC50) of this compound
| Cell Type | Assay | EC50 | Reference |
| THP-1 (human monocytic) | IRF Reporter | 0.013 µM | |
| Multiple Cell Lines | Antiviral (IAV, SARS-CoV-2, HRV) | 11.8 - 199 nM | |
| Hep2 (human epithelial) | Anti-PIV3 | 0.004 µM | |
| H1-HeLa (human epithelial) | Anti-HRV16 | 1.14 µM |
Table 2: Cytotoxic Concentrations (CC50) of this compound
| Cell Type | Assay | CC50 | Reference |
| Hep2 | Cell Viability | >100 µM | |
| H1-HeLa | Cell Viability | >100 µM | |
| Calu-3 | Cell Viability | Low toxicity at effective doses |
Visualizations
Signaling Pathway
Caption: this compound activates the STING signaling pathway.
Experimental Workflow
Caption: Workflow for optimizing this compound concentration.
Troubleshooting Logic
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. A diamidobenzimidazole STING agonist protects against SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | STING agonist | Probechem Biochemicals [probechem.com]
- 5. A synthetic STING agonist inhibits the replication of human parainfluenza virus 3 and rhinovirus 16 through distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of diABZI-4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diABZI-4. The information focuses on addressing potential off-target effects and other common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound?
A1: Currently, there is no publicly available evidence to suggest that this compound has significant off-target binding to other proteins, such as kinases. Its mechanism of action is highly specific to the activation of the STING (Stimulator of Interferon Genes) protein. One study indicated that this compound did not affect the proliferation of cells lacking STING expression, suggesting a low potential for off-target effects.[1] However, it is important to note that "off-target" can also refer to unintended consequences of on-target activity.
Q2: Is the pronounced inflammatory response an off-target effect?
A2: The robust inflammatory response, including the production of type I interferons and other cytokines, is a direct consequence of STING activation by this compound and is therefore considered an "on-target" effect.[2][3] While this is the basis for its therapeutic potential, excessive or prolonged STING activation can lead to adverse effects, such as a cytokine storm.[4] Careful dose-response studies are crucial to determine the therapeutic window.
Q3: What is the evidence for this compound's selectivity for STING?
A3: this compound was designed as a potent and selective STING agonist.[3] Studies have shown that its activity, including the induction of interferons and pro-inflammatory cytokines, is dependent on the presence of STING.
Q4: Has a kinase profile for this compound been published?
A4: As of now, a comprehensive kinase profiling study for this compound has not been made publicly available. Kinase profiling is a standard in vitro assay to assess the selectivity of a compound by testing its ability to bind to a large panel of kinases. The absence of this specific data does not preclude high selectivity, but it is a consideration for potential off-target interactions.
Q5: What are the potential in vivo toxicities associated with this compound?
A5: In vivo studies have noted that while this compound can be protective against infections, high doses or repeated administration may lead to inflammatory-related toxicities. For instance, some studies in mice observed transient weight loss following administration, which could be attributed to the induction of a strong innate immune response. Excessive STING activation has the potential to cause tissue damage due to a cytokine storm.
Troubleshooting Guides
Issue 1: Excessive Cytokine Production and/or Cell Death in vitro
Question: My in vitro cell cultures are showing high levels of cytotoxicity and a massive release of inflammatory cytokines after treatment with this compound. Is this an off-target effect, and how can I mitigate it?
Answer:
This is likely a result of potent, on-target STING activation rather than an off-target effect. Here’s how you can troubleshoot this:
-
Dose-Response Optimization: The most critical step is to perform a thorough dose-response experiment. The effective concentration (EC50) of this compound for STING activation is in the nanomolar range for many cell types. Start with a much lower concentration range and titrate up to find the optimal concentration that induces a sufficient immune response without causing excessive cell death.
-
Time-Course Analysis: The activation of STING by this compound is rapid and can be transient. Assess cytokine production and cell viability at multiple time points (e.g., 6, 12, 24, 48 hours) to understand the kinetics of the response. It's possible that a shorter exposure time is sufficient for your experimental goals.
-
Cell Type Considerations: Different cell types have varying levels of STING expression and downstream signaling components. The response in primary immune cells like macrophages can be much more robust than in some cancer cell lines. Be aware of the specific characteristics of your cell model.
-
Control Experiments: Include a STING-deficient cell line in your experiments if possible. If the observed effects are absent in these cells, it strongly indicates that the cytotoxicity is due to on-target STING activation.
Issue 2: Inconsistent or No Activation of STING Pathway
Question: I am not observing the expected downstream effects of STING activation (e.g., IRF3 phosphorylation, IFN-β production) after treating my cells with this compound. What could be the problem?
Answer:
Several factors could contribute to a lack of STING pathway activation:
-
Compound Integrity and Solubility: Ensure that your this compound stock solution is properly prepared and stored. This compound has a favorable solubility profile but should be dissolved in an appropriate solvent like DMSO at a stock concentration of 10 mM. Verify the integrity of the compound if it has been stored for a long time.
-
STING Expression in Your Cell Line: Confirm that your cell line expresses STING. Some cell lines have low or negligible STING expression, which would render them unresponsive to this compound. You can check STING expression by Western blot or qPCR.
-
Experimental Protocol: Review your experimental setup. Ensure that the final concentration of this compound in the cell culture medium is correct and that the treatment duration is appropriate to observe the desired downstream signaling events. Phosphorylation of STING and IRF3 can be very rapid, sometimes peaking within a few hours of treatment.
-
Assay Sensitivity: The assays you are using to measure STING activation (e.g., Western blot for phosphorylated proteins, ELISA or qPCR for cytokines) must be sensitive enough to detect the changes. Optimize your assay conditions and include positive controls.
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Cell Type | Assay | EC50 / IC50 | Reference |
| Human Monocytes | IFN-β production | Not specified, potent at 0.1 µM | |
| Murine BMDMs | Cytokine production | Not specified, potent at relevant concentrations | |
| Calu-3 cells | SARS-CoV-2 inhibition | Nanomolar range | |
| Various cell lines | Antiviral activity | 11.8 - 199 nM |
Table 2: In Vivo Dosing and Effects of this compound
| Animal Model | Dosing Regimen | Observed Effects | Reference |
| K18-hACE2 mice | 0.5 mg/kg, intranasal | Protection against SARS-CoV-2 induced weight loss and lethality | |
| K18-hACE2 mice | 10 µg, intranasal | Reduced viral load in lungs and nasal washes | |
| Wild-type mice | 1 mg/kg, intraperitoneal | Induction of serum IFN-β |
Experimental Protocols
Protocol 1: In Vitro STING Activation Assay
-
Cell Plating: Plate your cells of interest (e.g., THP-1 monocytes, bone marrow-derived macrophages) in a suitable format (e.g., 24-well plate) at a density that allows for optimal growth and response.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations for your dose-response experiment.
-
Cell Treatment: Add the this compound dilutions to your cells. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment group.
-
Incubation: Incubate the cells for the desired period. For signaling pathway analysis (e.g., phosphorylation), a short incubation of 1-4 hours is often sufficient. For cytokine production, a longer incubation of 6-24 hours may be necessary.
-
Endpoint Analysis:
-
Western Blot: Lyse the cells and perform Western blotting to detect phosphorylated STING, TBK1, and IRF3.
-
ELISA: Collect the cell culture supernatant and perform an ELISA to quantify the secretion of cytokines such as IFN-β, TNF-α, and IL-6.
-
qPCR: Extract total RNA from the cells and perform quantitative real-time PCR to measure the mRNA expression of interferon-stimulated genes (ISGs) like IFNB1, CXCL10, and ISG15.
-
Protocol 2: Cell Viability Assay to Assess On-Target Cytotoxicity
-
Cell Plating: Plate both a STING-expressing cell line and a STING-deficient control cell line (if available) in a 96-well plate.
-
This compound Treatment: Treat the cells with a range of this compound concentrations.
-
Incubation: Incubate the cells for 24-72 hours.
-
Viability Measurement: Assess cell viability using a standard method such as an MTT, MTS, or a luminescent ATP-based assay (e.g., CellTiter-Glo).
-
Data Analysis: Plot cell viability as a percentage of the vehicle control against the this compound concentration. A significant decrease in viability in the STING-expressing cells but not in the STING-deficient cells would indicate on-target cytotoxicity.
Visualizations
References
Technical Support Center: diABZI-4 In Vivo Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the STING agonist diABZI-4 for in vivo applications.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the in vivo delivery of this compound in a question-and-answer format.
1. Formulation and Administration
-
Question: My this compound solution precipitated upon preparation for in vivo injection. What should I do?
-
Answer: this compound has a better solubility profile than its predecessor, diABZI-3, but solubility can still be a challenge.[1][2] It is soluble in DMSO at approximately 50 mg/mL.[3] For in vivo use, a common approach is to first dissolve this compound in DMSO and then dilute it with a vehicle suitable for injection. However, the final concentration of DMSO should be kept low to avoid toxicity. If precipitation occurs, consider the following:
-
Vehicle Composition: For intraperitoneal injections, a common vehicle is PBS.[1] For intravenous administration, solubilization may require co-solvents or formulation into delivery systems like liposomes or polymer conjugates.[4]
-
Sonication: Gentle sonication can help in dissolving the compound.
-
Warming: Warming the solution to 37°C may aid in solubilization, but stability at this temperature should be considered.
-
pH Adjustment: The pH of the final formulation can impact the solubility of this compound. Ensure the pH of your vehicle is within a physiological range.
-
Fresh Preparation: Solutions of diABZI compounds can be unstable. It is recommended to prepare them fresh before each experiment.
-
-
-
Question: What is the recommended route of administration for this compound in vivo?
-
Answer: The optimal route of administration depends on the therapeutic goal and the target tissue. Several routes have been successfully used in preclinical studies:
-
Intranasal (I.N.): This route is effective for targeting the lungs and inducing a localized immune response, as demonstrated in studies against SARS-CoV-2. Direct delivery to the mucosal surfaces of the respiratory tract was shown to be crucial for its protective effects in this context.
-
Intraperitoneal (I.P.): I.P. injection has been used to induce systemic immune responses. However, in some models, such as SARS-CoV-2 infection, I.P. administration was less effective than intranasal delivery for protecting the lungs.
-
Intravenous (I.V.): I.V. administration allows for systemic distribution and has been used in cancer models.
-
-
-
Question: What are the recommended dosages for this compound in mice?
-
Answer: Effective dosages of this compound can vary depending on the mouse model, route of administration, and disease context. The following table summarizes dosages used in published studies:
-
| Route of Administration | Dosage | Mouse Model | Therapeutic Application | Reference |
| Intranasal (I.N.) | 0.5 mg/kg | K18-ACE2 transgenic mice | SARS-CoV-2 infection | |
| Intranasal (I.N.) | 0.1 mg/kg | C57BL/6J mice | Influenza A virus (IAV) infection | |
| Intraperitoneal (I.P.) | 1 mg/kg | Wild-type mice | General STING activation | |
| Intravenous (I.V.) | 3 mg/kg | BALB/c mice | Cancer immunotherapy | |
| Intravenous (I.V.) | 1.5 mg/kg | BALB/c mice with CT-26 tumors | Cancer immunotherapy |
2. Efficacy and Target Engagement
-
Question: I am not observing the expected therapeutic effect after this compound administration. What could be the reason?
-
Answer: A lack of efficacy can stem from several factors:
-
Suboptimal Dosing or Timing: The therapeutic window for STING agonists can be narrow. The timing of administration relative to the disease challenge is critical. For example, in viral infection models, prophylactic or early therapeutic administration shows the best results.
-
Transient Effect: The activation of STING by this compound can be rapid and short-lived. This may lead to a transient therapeutic effect. For instance, in an IAV mouse model, protection was observed at day 1 post-infection but was not sustained at later time points.
-
Route of Administration: As mentioned earlier, the route of administration is critical for targeting the correct tissue. Systemic administration may not be effective for localized diseases like respiratory infections.
-
Compound Stability: Ensure the compound has been stored correctly and the formulation is freshly prepared to avoid degradation. Solutions of diABZI are known to be unstable.
-
Target Engagement: It is crucial to confirm that this compound is reaching its target and activating the STING pathway in the tissue of interest.
-
-
-
Question: How can I confirm that this compound is activating the STING pathway in my in vivo model?
-
Answer: Several methods can be used to assess STING pathway activation:
-
Cytokine Profiling: Measure the levels of STING-dependent cytokines such as IFN-β, TNF-α, IL-6, and CXCL10 in the serum or tissue homogenates at various time points after this compound administration.
-
Phosphorylation Status of STING Pathway Proteins: Analyze the phosphorylation of key signaling proteins like STING, TBK1, and IRF3 in tissue lysates by Western blot or other immunoassays.
-
Gene Expression Analysis: Use RT-qPCR to measure the upregulation of interferon-stimulated genes (ISGs) such as Ifit1, Isg15, and Mx1 in the target tissue.
-
Immunophenotyping: Analyze immune cell populations in the target tissue or peripheral blood by flow cytometry to detect the activation of myeloid and lymphoid cells.
-
-
3. Safety and Toxicity
-
Question: What are the potential off-target effects or toxicity associated with this compound in vivo?
-
Answer: While this compound is a potent STING agonist, excessive or prolonged STING activation can lead to adverse effects.
-
Inflammation: Intranasal administration can lead to transient pro-inflammatory cytokine production in the lungs. While this is part of its mechanism of action, excessive inflammation can be detrimental.
-
Systemic Toxicity: Systemic administration of STING agonists carries a risk of inducing a systemic inflammatory response, which can lead to toxicity. However, this compound was developed to have improved properties for systemic delivery compared to earlier STING agonists.
-
Lymphocyte Apoptosis: Off-target activation of STING in T-cells and B-cells has been reported to trigger apoptosis, which could potentially hinder an effective adaptive immune response.
-
-
Experimental Protocols
Protocol 1: Intranasal Administration of this compound in Mice
This protocol is adapted from studies investigating the effect of this compound on respiratory viral infections.
-
Preparation of this compound Solution:
-
Dissolve this compound in DMSO to create a stock solution (e.g., 10 mg/mL).
-
On the day of the experiment, dilute the stock solution in sterile PBS to the final desired concentration (e.g., 0.1-0.5 mg/kg in a volume of 20-50 µL). The final DMSO concentration should be kept to a minimum (e.g., <5%).
-
-
Animal Handling and Anesthesia:
-
Use 8-12 week old mice.
-
Anesthetize the mice using isoflurane.
-
-
Intranasal Administration:
-
Hold the anesthetized mouse in a supine position.
-
Carefully pipette the this compound solution (20-50 µL) into the nares of the mouse, alternating between nostrils. Allow the mouse to inhale the liquid naturally.
-
-
Post-administration Monitoring:
-
Monitor the mice for recovery from anesthesia and any signs of distress.
-
Protocol 2: Assessment of STING Activation in Lung Tissue
-
Tissue Collection:
-
At the desired time point post-diABZI-4 administration, euthanize the mice.
-
Perfuse the lungs with sterile PBS to remove blood.
-
Excise the lungs and either snap-freeze in liquid nitrogen for RNA/protein analysis or process for single-cell suspension for flow cytometry.
-
-
RNA Extraction and RT-qPCR:
-
Homogenize the lung tissue and extract total RNA using a suitable kit.
-
Perform reverse transcription to synthesize cDNA.
-
Use qPCR to measure the expression levels of target genes (e.g., Ifnb1, Cxcl10, Ifit1, Isg15) relative to a housekeeping gene (e.g., Gapdh, Actb).
-
-
Protein Extraction and Western Blot:
-
Homogenize the lung tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and Western blot analysis using antibodies against total and phosphorylated STING, TBK1, and IRF3.
-
-
Cytokine Analysis:
-
Homogenize the lung tissue in a suitable buffer.
-
Measure cytokine levels (e.g., IFN-β, TNF-α, IL-6) in the lung homogenates using ELISA or a multiplex cytokine assay.
-
Visualizations
Caption: this compound activates the STING signaling pathway, leading to the production of type I interferons and pro-inflammatory cytokines.
Caption: A general workflow for evaluating the in vivo efficacy of this compound in a disease model.
References
Technical Support Center: Minimizing diABZI-4 Cytotoxicity In Vitro
Welcome to the technical support center for diABZI-4. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize the cytotoxic effects of the STING agonist this compound in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause cytotoxicity?
A1: this compound is a potent, synthetic, non-cyclic dinucleotide agonist of the Stimulator of Interferon Genes (STING) pathway. The STING pathway is a critical component of the innate immune system that, when activated, triggers the production of type I interferons and other pro-inflammatory cytokines. This robust immune response is essential for anti-viral and anti-tumor immunity. However, hyperactivation of the STING pathway by potent agonists like this compound can lead to a form of programmed cell death known as PANoptosis. This is an on-target effect and involves a combination of three cell death mechanisms: apoptosis, pyroptosis, and necroptosis[1][2].
Q2: Is the observed cytotoxicity in my cell line expected?
A2: Yes, a certain degree of cytotoxicity is an expected outcome of potent STING activation by this compound[1]. The extent of cytotoxicity can vary depending on the cell type, its level of STING expression, and the concentration and duration of this compound treatment. For instance, some cancer cell lines and immune cells are particularly sensitive to STING-mediated cell death[3][4].
Q3: At what concentrations and time points does this compound typically induce cytotoxicity?
A3: Cytotoxicity is dose- and time-dependent. While effective STING activation can be observed at nanomolar concentrations (e.g., 20-100 nM), cytotoxicity may become more pronounced at higher concentrations or with prolonged exposure. One study in T cells showed that significant cytotoxicity was observed after 24 hours of treatment, but not within the first 3 hours. It is crucial to perform a dose-response and time-course experiment in your specific cell line to determine the optimal window for your desired effect with minimal cytotoxicity.
Q4: How can I distinguish between targeted anti-proliferative effects and general cytotoxicity?
A4: To differentiate between a specific anti-proliferative effect and broad cytotoxicity, it is recommended to use multiple assays that measure different cellular endpoints. For example, an MTT assay, which measures metabolic activity, can be compared with an LDH release assay, which indicates loss of membrane integrity (a marker of cell death). A significant increase in LDH release at concentrations that inhibit proliferation (measured by MTT) would suggest a cytotoxic effect.
Q5: Are there any known inhibitors that can specifically block this compound-induced cell death?
A5: Since this compound induces PANoptosis, inhibitors of the key mediators of apoptosis (caspases), necroptosis (RIPK1/3, MLKL), and pyroptosis (caspase-1/4/5, gasdermin D) could potentially reduce cytotoxicity. The effectiveness of these inhibitors will depend on the dominant cell death pathway in your specific cell model. Co-treatment with these inhibitors should be carefully optimized to ensure that the desired STING-mediated signaling is not compromised.
Troubleshooting Guide
Below are common issues encountered when using this compound in vitro, along with potential causes and solutions.
| Problem | Potential Cause | Suggested Solution |
| High levels of cytotoxicity observed even at low concentrations of this compound. | Cell line is highly sensitive to STING activation. | - Perform a detailed dose-response curve to identify a concentration that activates STING with acceptable cytotoxicity.- Reduce the incubation time. A shorter exposure may be sufficient to trigger the desired signaling cascade without inducing widespread cell death.- Consider a washout protocol where the compound is removed after a few hours of treatment. |
| Inconsistent results and high variability in cytotoxicity between experiments. | - Inconsistent cell health, passage number, or seeding density.- Issues with this compound solubility or stability. | - Use cells within a consistent and low passage number range.- Ensure high cell viability (>95%) before seeding.- Optimize and standardize cell seeding density.- Prepare fresh dilutions of this compound for each experiment from a frozen stock. Ensure the final DMSO concentration is low (<0.5%). |
| Desired STING activation is observed, but is quickly followed by significant cell death, complicating downstream analysis. | The kinetics of STING activation and cell death are rapid in the chosen cell line. | - Perform a time-course experiment to identify the optimal time point for your downstream assay after this compound addition but before the onset of significant cell death.- Consider co-treatment with a pan-caspase inhibitor (e.g., Z-VAD-FMK) or a necroptosis inhibitor (e.g., Necrostatin-1) to delay cell death. The concentration of the inhibitor should be optimized. |
| This compound appears more cytotoxic in serum-free or low-serum media. | High protein binding of this compound. Serum proteins may be sequestering the compound, reducing its effective concentration. | - Test for cytotoxicity in a range of serum concentrations (e.g., 1%, 5%, 10% FBS) to understand the impact of serum on compound activity.- If serum-free conditions are required, consider using a lower concentration of this compound. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration and Incubation Time of this compound
This protocol outlines a general method for establishing the ideal concentration and duration of this compound treatment to achieve STING activation with minimal cytotoxicity.
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X stock of a serial dilution of this compound in your cell culture medium. A typical starting range might be from 1 nM to 10 µM. Include a vehicle control (e.g., DMSO at the highest concentration used for dilution).
-
Treatment: Add an equal volume of the 2X this compound dilutions to the respective wells of the 96-well plate containing your cells.
-
Incubation: Incubate the plates for different time points (e.g., 3, 6, 12, 24, and 48 hours).
-
Assessment of Cytotoxicity: At each time point, perform a cytotoxicity assay. The Lactate Dehydrogenase (LDH) assay is recommended as it directly measures cell death by quantifying the release of LDH from damaged cells.
-
Collect the cell culture supernatant.
-
Follow the manufacturer's instructions for the LDH assay kit.
-
Measure the absorbance at the recommended wavelength.
-
-
Assessment of STING Activation: In a parallel plate, lyse the cells at the same time points and perform a Western blot to detect the phosphorylation of STING, TBK1, or IRF3 as a marker of pathway activation.
-
Data Analysis: Plot the percentage of cytotoxicity and the level of STING pathway activation against the concentration of this compound for each time point. The optimal condition will be the concentration and time point that gives a robust STING activation signal with the lowest cytotoxicity.
Protocol 2: Washout Experiment to Reduce this compound Cytotoxicity
A washout experiment can help determine if a shorter exposure to this compound is sufficient to induce the desired biological effect, thereby reducing long-term cytotoxicity.
-
Cell Seeding and Treatment: Seed cells as described in Protocol 1 and treat with the desired concentration of this compound.
-
Incubation: Incubate the cells for a short period (e.g., 1, 2, or 4 hours).
-
Washout:
-
Carefully aspirate the medium containing this compound.
-
Wash the cells twice with pre-warmed, drug-free culture medium.
-
Add fresh, drug-free medium to the wells.
-
-
Continued Incubation: Incubate the cells for the remainder of the desired experimental duration (e.g., up to 24 or 48 hours).
-
Endpoint Analysis: At the end of the incubation period, perform your desired assays to assess both the biological effect (e.g., cytokine production, gene expression) and cytotoxicity (e.g., LDH assay).
-
Comparison: Compare the results from the washout experiment to cells continuously exposed to this compound for the full duration. This will reveal if a shorter exposure is sufficient and less toxic.
Protocol 3: Co-treatment with Cell Death Inhibitors
This protocol can be used to investigate if inhibiting specific cell death pathways can mitigate this compound-induced cytotoxicity.
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Inhibitor Pre-treatment: Pre-treat the cells with a cell death inhibitor for 1-2 hours before adding this compound. Examples of inhibitors include:
-
Pan-caspase inhibitor: Z-VAD-FMK (for apoptosis)
-
Necroptosis inhibitor: Necrostatin-1 (a RIPK1 inhibitor)
-
Pyroptosis inhibitor: A caspase-1 or gasdermin D inhibitor.
-
It is crucial to first perform a dose-response experiment for the inhibitor alone to ensure it is not toxic to the cells at the chosen concentration.
-
-
This compound Treatment: Add this compound at the desired concentration to the inhibitor-containing medium.
-
Incubation: Incubate for the desired time period (e.g., 24 or 48 hours).
-
Endpoint Analysis: Assess cytotoxicity using an LDH assay and your desired functional endpoint to determine if the inhibitor reduces cell death without compromising the intended STING-mediated effect.
Visualizations
Caption: Simplified this compound-induced STING signaling pathway leading to immune response and PANoptosis.
Caption: Experimental workflow for assessing and minimizing this compound cytotoxicity.
Caption: A decision-making tree for troubleshooting high cytotoxicity with this compound.
References
- 1. STING agonist diABZI induces PANoptosis and DNA mediated acute respiratory distress syndrome (ARDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STING agonist diABZI induces PANoptosis and DNA mediated acute respiratory distress syndrome (ARDS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Potent STING activation stimulates immunogenic cell death to enhance antitumor immunity in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Measuring diABZI-4-Induced Cytokine Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on how to measure cytokine production induced by the STING agonist diABZI-4.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce cytokine production?
A1: this compound is a potent, non-nucleotide small molecule agonist of the Stimulator of Interferon Genes (STING) pathway.[1] By binding to and activating STING, this compound triggers a signaling cascade that leads to the production of a variety of pro-inflammatory cytokines and type I interferons. This response is a key part of the innate immune system's defense against pathogens and is also being explored for its therapeutic potential in oncology and infectious diseases.[2][3]
Q2: Which cytokines are typically induced by this compound?
A2: this compound stimulation leads to the robust production of several key cytokines. The most commonly reported and measured cytokines include:
-
Type I Interferons: Interferon-beta (IFN-β) and Interferon-alpha (IFN-α)[4][5]
-
Pro-inflammatory Cytokines: Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6)
-
Chemokines: CXCL10 (also known as IP-10)
The specific profile and magnitude of cytokine production can vary depending on the cell type, this compound concentration, and stimulation time.
Q3: What are the primary methods for measuring this compound-induced cytokines?
A3: The most common and reliable methods for quantifying cytokine production following this compound stimulation are:
-
Enzyme-Linked Immunosorbent Assay (ELISA): A widely used method for quantifying the concentration of a single cytokine in a sample.
-
Multiplex Immunoassays (e.g., Luminex, Bio-Plex): These assays allow for the simultaneous measurement of multiple cytokines in a single, small-volume sample.
-
Intracellular Cytokine Staining (ICS) with Flow Cytometry: This technique identifies and quantifies cytokine-producing cells at a single-cell level.
-
Quantitative Real-Time PCR (qRT-PCR): This method measures the mRNA expression levels of cytokine genes, providing insights into their transcriptional activation.
Q4: How should I prepare my samples for cytokine analysis after this compound stimulation?
A4: Proper sample preparation is critical for accurate results.
-
Cell Culture Supernatants: After stimulating your cells with this compound for the desired time, centrifuge the cell culture plate or tubes to pellet the cells. Carefully collect the supernatant, which contains the secreted cytokines. Samples can be assayed immediately or aliquoted and stored at -80°C to avoid freeze-thaw cycles.
-
Serum/Plasma: For in vivo studies, collect blood and process it to obtain either serum or plasma. It is generally recommended to use citrate or EDTA as an anticoagulant for plasma preparation, as heparin can interfere with some immunoassays. Aliquot and store samples at -80°C.
Troubleshooting Guides
This section addresses common issues that may arise during the measurement of this compound-induced cytokines.
ELISA Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Standard Curve | Pipetting errors. | Ensure pipettes are calibrated. Use fresh tips for each standard and sample. Avoid introducing air bubbles. |
| Degraded standard. | Reconstitute a fresh vial of the cytokine standard. Store standards according to the manufacturer's instructions. | |
| High Background | Insufficient washing. | Increase the number of wash steps and ensure complete removal of wash buffer by inverting and tapping the plate on a clean paper towel. |
| Detection antibody concentration too high. | Titrate the detection antibody to determine the optimal concentration. | |
| Cross-reactivity of antibodies. | Use a validated matched antibody pair for your sandwich ELISA. | |
| Weak or No Signal | Reagents not at room temperature. | Allow all reagents to come to room temperature before use. |
| Inactive enzyme conjugate. | Use a fresh bottle of streptavidin-HRP or other enzyme conjugate. | |
| Incorrect plate type. | Ensure you are using high-protein-binding ELISA plates. | |
| This compound cytotoxicity. | At high concentrations, this compound can be cytotoxic to some cell lines, leading to reduced cytokine production. Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your cells. |
Multiplex Immunoassay Troubleshooting
| Problem | Possible Cause | Solution |
| Low Bead Count | Clogged probe or fluidics. | Perform routine maintenance on the instrument, including cleaning and calibration. |
| Beads dried out. | Do not allow the plate to dry out at any step. Keep the plate covered when not in use. | |
| High Inter-well Variation | Inconsistent pipetting. | Use a multichannel pipette for adding beads, samples, and reagents to minimize variability. |
| Inadequate mixing of beads. | Vortex beads thoroughly before adding them to the plate. | |
| Signal Saturation | Cytokine levels are too high. | Dilute your samples and re-run the assay. This compound can induce very high levels of certain cytokines. |
Intracellular Flow Cytometry Troubleshooting
| Problem | Possible Cause | Solution |
| Weak Intracellular Signal | Ineffective protein transport inhibition. | Ensure that a protein transport inhibitor (e.g., Brefeldin A or Monensin) is added during the last 4-6 hours of stimulation. |
| Insufficient cell stimulation. | Optimize the concentration of this compound and the stimulation time for your specific cell type. | |
| Poor permeabilization. | Use a commercially available fixation and permeabilization kit and follow the protocol carefully. | |
| High Background Staining | Non-specific antibody binding. | Include an isotype control to assess non-specific staining. Block with an Fc receptor blocking antibody before staining. |
| Dead cells. | Use a viability dye to exclude dead cells from your analysis, as they can non-specifically bind antibodies. |
Experimental Protocols
Protocol 1: Measurement of Secreted Cytokines by ELISA
This protocol provides a general framework for a sandwich ELISA to measure a specific cytokine (e.g., IFN-β or TNF-α) in cell culture supernatants following this compound stimulation.
Materials:
-
High-protein-binding 96-well ELISA plate
-
Capture antibody (specific for the cytokine of interest)
-
Recombinant cytokine standard
-
Detection antibody (biotinylated, specific for the cytokine of interest)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Coating buffer (e.g., PBS, pH 7.4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent/blocking buffer (e.g., PBS with 1% BSA)
Procedure:
-
Coat Plate: Dilute the capture antibody in coating buffer and add 100 µL to each well. Incubate overnight at 4°C.
-
Block Plate: Wash the plate 3 times with wash buffer. Add 200 µL of assay diluent to each well and incubate for 1-2 hours at room temperature.
-
Prepare Standards and Samples: Perform serial dilutions of the recombinant cytokine standard in assay diluent. Dilute cell culture supernatants if necessary.
-
Add Standards and Samples: Wash the plate 3 times. Add 100 µL of the standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.
-
Add Detection Antibody: Wash the plate 3 times. Dilute the biotinylated detection antibody in assay diluent and add 100 µL to each well. Incubate for 1 hour at room temperature.
-
Add Streptavidin-HRP: Wash the plate 3 times. Dilute Streptavidin-HRP in assay diluent and add 100 µL to each well. Incubate for 30 minutes at room temperature in the dark.
-
Develop and Read: Wash the plate 5 times. Add 100 µL of TMB substrate to each well. Incubate in the dark until a color develops (typically 15-30 minutes). Add 100 µL of stop solution. Read the absorbance at 450 nm on a microplate reader.
Protocol 2: Measurement of Cytokine Gene Expression by qRT-PCR
This protocol outlines the steps to measure the mRNA levels of target cytokines in cells stimulated with this compound.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers specific for your target cytokine genes and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
Cell Stimulation and RNA Extraction: Treat cells with this compound for the desired time (e.g., 3-6 hours for peak mRNA expression). Lyse the cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.
-
qPCR: Set up the qPCR reaction by mixing the cDNA, qPCR master mix, and primers. Run the reaction on a real-time PCR instrument. The cycling conditions will depend on the master mix and primers used.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression compared to an unstimulated control, normalized to the housekeeping gene.
Data Presentation
Table 1: Example of this compound-Induced Cytokine Production in Human Monocytes
| Cytokine | Concentration (pg/mL) - Unstimulated | Concentration (pg/mL) - this compound (1 µM, 6h) |
| IFN-β | < 10 | 2500 ± 350 |
| TNF-α | < 15 | 4500 ± 500 |
| IL-6 | < 5 | 1800 ± 200 |
| CXCL10 | 50 ± 10 | 8000 ± 900 |
Data are presented as mean ± standard deviation and are hypothetical examples.
Table 2: Example of this compound-Induced Cytokine Gene Expression in Macrophages
| Gene | Fold Change vs. Unstimulated (3h) |
| IFNB1 | 150 ± 25 |
| TNF | 80 ± 15 |
| IL6 | 60 ± 10 |
| CXCL10 | 200 ± 30 |
Data are presented as mean ± standard deviation and are hypothetical examples.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound activates the STING signaling pathway.
Caption: Experimental workflow for measuring cytokine production.
References
Technical Support Center: Optimizing diABZI-4 Efficacy in Mouse Models
Welcome to the technical support center for diABZI-4, a potent STING (Stimulator of Interferon Genes) agonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in mouse models of disease, particularly for viral infections. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to help you design and execute successful in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a synthetic, non-nucleotide small molecule that acts as a potent agonist of the STING protein.[1][2] By binding to and activating STING, this compound triggers a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This innate immune response can establish a potent antiviral state in host cells, thereby inhibiting viral replication.[3][4][5]
Q2: What is the recommended dose of this compound for in vivo mouse studies?
A2: The optimal dose of this compound can vary depending on the mouse model, the pathogen, and the route of administration. However, studies have shown efficacy in the range of 0.25 mg/kg to 0.5 mg/kg for intranasal administration in models of respiratory viral infection. Dose-response studies are recommended to determine the most effective dose for your specific experimental setup.
Q3: What is the best route of administration for this compound in mouse models of respiratory infections?
A3: For respiratory viral infections like SARS-CoV-2 and influenza A virus, intranasal administration has been shown to be highly effective. This route delivers the compound directly to the mucosal surfaces of the respiratory tract, leading to localized STING activation and a robust antiviral response in the lungs with limited systemic exposure. While intraperitoneal injection can also induce a systemic IFN response, it has been shown to be less effective at protecting against respiratory pathogens compared to intranasal delivery.
Q4: When should this compound be administered for optimal antiviral efficacy?
A4: The timing of this compound administration is critical for its efficacy. Studies have demonstrated that prophylactic (before infection) or early therapeutic (shortly after infection) administration provides the best protection against viral challenge. For instance, administration 3 hours before or up to 12 hours after SARS-CoV-2 infection has been shown to be effective. The protective effect of this compound is transient, so delayed administration may result in diminished or no efficacy.
Q5: What is the expected duration of the antiviral effect of this compound?
A5: this compound induces a rapid and transient innate immune response. Peak expression of interferons and interferon-stimulated genes (ISGs) in the lungs is typically observed around 3 hours after intranasal administration. While this provides potent early protection, the antiviral effect is not sustained. In models of influenza A virus infection, protection was observed at day 1 post-infection but was diminished by day 3 and 7.
Q6: Are there any known toxicities or side effects associated with this compound in mice?
A6: At effective antiviral doses (e.g., 0.1 mg/kg to 0.5 mg/kg intranasally), this compound has been reported to not cause excessive inflammation or gross pathology in the lungs. However, as a potent immune agonist, it is expected to induce a transient pro-inflammatory response. It is always recommended to include appropriate vehicle controls and monitor animals for any signs of adverse effects, especially at higher doses.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no antiviral efficacy | Suboptimal timing of administration: The protective effect of this compound is transient. | Administer this compound prophylactically (e.g., 3-24 hours before infection) or in the very early stages of infection (e.g., within 12 hours). |
| Inappropriate route of administration: For respiratory infections, systemic administration may be less effective than local delivery. | For respiratory pathogens, use intranasal administration to target the lungs directly. | |
| Incorrect dose: The dose may be too low to elicit a robust immune response. | Perform a dose-response study to determine the optimal dose for your specific mouse strain and virus. Effective doses in the literature range from 0.25 to 0.5 mg/kg. | |
| Mouse strain variability: Efficacy can be dependent on the genetic background of the mice. | Be aware of the genetic background of your mice. For example, C57BL/6J mice lack a functional Mx1 gene, which is an important interferon effector against influenza A virus. Consider using Mx1 transgenic mice for IAV studies to potentially enhance efficacy. | |
| Compound formulation/stability issues: Improper dissolution or degradation of this compound can lead to reduced activity. | Prepare fresh solutions of this compound for each experiment. Ensure complete dissolution in a suitable vehicle (see Experimental Protocols section). | |
| High variability in cytokine levels between mice | Inconsistent administration: Variable delivery of the compound, especially via the intranasal route. | Ensure consistent and accurate administration technique. For intranasal delivery, lightly anesthetize the mice and deliver a small volume (e.g., 20-30 µL) to the nares. |
| Timing of sample collection: Cytokine expression is transient and peaks early after administration. | Collect samples at a consistent and early time point after this compound administration (e.g., 3-6 hours) to capture the peak response. | |
| Unexpected toxicity or weight loss | Dose is too high: Excessive immune stimulation can lead to pathology. | Reduce the dose of this compound. Perform a dose-toxicity study to identify the maximum tolerated dose. |
| Vehicle-related toxicity: The vehicle used to dissolve this compound may have adverse effects. | Include a vehicle-only control group to assess any vehicle-specific toxicity. |
Data Summary Tables
Table 1: Efficacy of this compound in a SARS-CoV-2 Mouse Model
| Mouse Model | Virus | This compound Dose | Route of Administration | Treatment Schedule | Outcome | Reference |
| K18-hACE2 | SARS-CoV-2 | 0.5 mg/kg | Intranasal | 3 hours pre-infection | Protected from weight loss and lethality | |
| K18-hACE2 | SARS-CoV-2 | 0.5 mg/kg | Intranasal | 12 hours post-infection | Protected from weight loss and lethality | |
| K18-hACE2 | SARS-CoV-2 | 0.25 mg/kg | Intranasal | 3 hours pre-infection | Complete protection from weight loss and lethality | |
| K18-hACE2 | SARS-CoV-2 | 0.5 mg/kg | Intraperitoneal | 3 hours pre-infection | No protection |
Table 2: Efficacy of this compound in an Influenza A Virus (IAV) Mouse Model
| Mouse Model | Virus | This compound Dose | Route of Administration | Treatment Schedule | Outcome | Reference |
| C57BL/6J | IAV (A/PR8/34) | 0.1 mg/kg | Intranasal | 1 day pre-infection | Significant reduction in viral load at day 1 post-infection, but not at days 3 and 7. |
Experimental Protocols
In Vivo Formulation and Administration of this compound
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween 80
-
Sterile Saline or PBS
Formulation Protocol (for a 10% DMSO, 30% PEG300, 5% Tween 80, 55% Saline vehicle):
-
Prepare a stock solution of this compound in DMSO (e.g., 40 mg/mL).
-
To prepare the final formulation, first add the required volume of the this compound DMSO stock to a sterile microcentrifuge tube.
-
Add PEG300 and vortex until the solution is clear.
-
Add Tween 80 and vortex until the solution is clear.
-
Finally, add sterile saline or PBS to the desired final volume and vortex thoroughly.
-
This formulation should be prepared fresh before each use.
Intranasal Administration:
-
Lightly anesthetize the mouse (e.g., using isoflurane).
-
Hold the mouse in a supine position.
-
Using a P20 or P100 pipette, carefully administer the desired volume (typically 20-30 µL) of the this compound formulation to the nares of the mouse, allowing the mouse to inhale the liquid.
STING Oligomerization Assay in Mouse Lung Tissue (Native PAGE)
Materials:
-
Mouse lung tissue
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)
-
NativePAGE™ Sample Buffer (4X)
-
NativePAGE™ 4-16% Bis-Tris Gel
-
NativePAGE™ Running Buffer (20X)
-
NativePAGE™ Cathode Additive (20X)
-
Anti-STING antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescence substrate
Protocol:
-
Homogenize mouse lung tissue in lysis buffer on ice.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
For each sample, mix 15-30 µg of protein with 4X NativePAGE™ Sample Buffer. Do not heat the samples.
-
Assemble the gel apparatus with the NativePAGE™ gel.
-
Prepare 1X NativePAGE™ Running Buffer. For the cathode (inner chamber), add the 20X Cathode Additive to the 1X running buffer.
-
Load the samples onto the gel.
-
Run the gel at 150V for 60-90 minutes.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-STING antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system. STING monomers, dimers, and higher-order oligomers will appear as distinct bands.
Cytokine Profiling in Mouse Bronchoalveolar Lavage (BAL) Fluid
Materials:
-
Anesthetized mice
-
Tracheal cannula
-
Sterile PBS
-
Multiplex cytokine bead array kit (e.g., Bio-Plex Pro™ Mouse Cytokine Assay)
-
Flow cytometer with compatible software
Protocol:
-
Euthanize the mouse and expose the trachea.
-
Insert a tracheal cannula and secure it with a suture.
-
Instill 0.5-1.0 mL of sterile, cold PBS into the lungs through the cannula.
-
Gently aspirate the fluid and collect it in a fresh tube on ice. Repeat this process 2-3 times, pooling the collected fluid.
-
Centrifuge the BAL fluid at 400 x g for 10 minutes at 4°C to pellet the cells.
-
Collect the supernatant and store it at -80°C until analysis.
-
Follow the manufacturer's instructions for the multiplex cytokine bead array kit to quantify the levels of various cytokines and chemokines in the BAL fluid supernatant.
Quantification of Viral Load in Mouse Lung Tissue by qRT-PCR
Materials:
-
Mouse lung tissue
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
Reverse transcription kit
-
qPCR master mix
-
Primers and probes specific for the virus of interest (e.g., SARS-CoV-2 N gene, Influenza A M1 gene) and a housekeeping gene (e.g., GAPDH).
Protocol:
-
Homogenize a small piece of lung tissue (20-30 mg) in the lysis buffer provided with the RNA extraction kit.
-
Extract total RNA according to the manufacturer's protocol.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Set up the qPCR reaction with the qPCR master mix, cDNA, and the specific primers and probes for the viral and housekeeping genes.
-
Run the qPCR on a real-time PCR instrument.
-
Calculate the relative viral gene expression normalized to the housekeeping gene using the 2-ΔΔCt method.
Visualizations
Signaling Pathway of this compound
Caption: this compound activates the STING signaling pathway.
Experimental Workflow for Evaluating this compound Efficacy
Caption: Workflow for in vivo evaluation of this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for this compound experiments.
References
- 1. This compound | STING agonist | Probechem Biochemicals [probechem.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. A diamidobenzimidazole STING agonist protects against SARS-CoV-2 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 5. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to STING Activation: diABZI-4 versus cGAMP
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a danger signal associated with viral infections and cellular damage. Activation of STING triggers a potent downstream signaling cascade, culminating in the production of type I interferons (IFN-I) and other pro-inflammatory cytokines. This response is crucial for orchestrating an effective anti-pathogen and anti-tumor immune response. Consequently, STING has emerged as a promising therapeutic target for cancer immunotherapy and antiviral applications.[1][2][3][4]
Two major classes of STING agonists are at the forefront of research and clinical development: the natural endogenous ligand, cyclic GMP-AMP (cGAMP), and synthetic non-cyclic dinucleotide (non-CDN) agonists, exemplified by diABZI-4. This guide provides an objective comparison of their mechanisms of action, performance based on experimental data, and the methodologies used to evaluate their activity.
The cGAS-STING Signaling Pathway
The canonical STING pathway is initiated by the enzyme cyclic GMP-AMP synthase (cGAS), which binds to cytosolic double-stranded DNA (dsDNA).[5] Upon binding, cGAS synthesizes the second messenger 2'3'-cGAMP from ATP and GTP. cGAMP then binds to the STING protein, which resides on the endoplasmic reticulum (ER). This binding event induces a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the expression of IFN-I genes. Simultaneously, STING activation can also trigger the NF-κB pathway, leading to the production of various pro-inflammatory cytokines.
Figure 1. The cGAS-STING signaling pathway, indicating activation by both the endogenous ligand cGAMP and the synthetic agonist this compound.
Comparative Analysis of this compound and cGAMP
While both this compound and cGAMP activate the STING pathway, they do so with distinct mechanisms and efficiencies. cGAMP is the natural ligand, whereas this compound is a synthetic, non-nucleotide small molecule designed for systemic administration.
Mechanism of STING Activation
The primary mechanistic difference lies in the conformational state that each agonist induces in the STING protein.
-
cGAMP: Binding of cGAMP to the STING dimer interface induces a significant conformational change, causing the "lid" region of the ligand-binding domain (LBD) to close over the binding pocket. This "closed" conformation is considered essential for the subsequent translocation and downstream signaling cascade.
-
This compound: In contrast, this compound binds to a pocket in the STING transmembrane domain and stabilizes an "open" conformation of the LBD. Despite this different conformational state, this compound potently induces STING oligomerization, phosphorylation, and all subsequent downstream signaling events. This alternative activation mechanism may contribute to its enhanced potency.
References
- 1. Trial watch: STING agonists in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]
- 4. Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical and Biomolecular Strategies for STING Pathway Activation in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
diABZI-4: A Comparative Guide to its Cross-Reactivity with Murine STING
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the STING agonist diABZI-4's activity on murine STING versus its human counterpart and other STING agonists. The information presented is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments to facilitate reproducibility and further investigation.
High Potency Across Species: this compound Demonstrates Robust Activation of Murine STING
The novel synthetic STING (Stimulator of Interferon Genes) agonist, this compound, has shown significant promise in preclinical studies for various therapeutic applications, including antiviral and cancer immunotherapy. A key aspect of its preclinical evaluation is its cross-reactivity with murine STING, which is crucial for the translation of findings from mouse models to human applications. Experimental data confirms that this compound is a potent activator of both human and murine STING, inducing downstream signaling and functional responses.[1][2]
Studies have demonstrated that this compound treatment of murine bone marrow-derived macrophages (BMDMs) leads to the oligomerization of STING, phosphorylation of key downstream signaling molecules such as IRF3, TBK1, and p65, and the subsequent production of type I interferons (IFN-β) and pro-inflammatory cytokines like TNF-α, IL-6, and CXCL10.[1] This indicates a full and functional activation of the STING pathway in mouse immune cells.
Quantitative Comparison of STING Agonist Activity
To provide a clear comparison of this compound's potency, the following tables summarize the available quantitative data for this compound and its analogs in both human and murine cells, as well as a comparison with the natural STING ligand, cGAMP.
Table 1: Potency of this compound and Analogs in Human vs. Murine Cells
| Compound | Cell Line/System | Species | Assay Endpoint | EC50 |
| diABZI | THP-1 (IRF reporter) | Human | IRF-inducible luciferase | 13 nM |
| This compound | MRC-5 (antiviral) | Human | Inhibition of IAV replication | 11.8 - 199 nM |
| diABZI-amine | THP-1 (IRF reporter) | Human | IRF-inducible luciferase | 60.9 nM |
| diABZI-amine | Primary Splenocytes | Murine | IFN-β secretion | 2.24 µM |
Note: diABZI-amine is a close structural analog of this compound.
Table 2: Comparison of this compound and cGAMP Activity in Murine Macrophages
| Agonist | Cell Type | Species | Concentration | Endpoint | Outcome |
| diABZI | BMDMs | Murine | 1 µM | Cytokine Secretion | Induced release of IFNα, IFNβ, CXCL10, IL-6, TNFα, CXCL1, and IL-10 |
| cGAMP | BMDMs | Murine | 14 µM | Cytokine Secretion | Similar cytokine release profile to diABZI |
Experimental Protocols
In Vitro STING Activation in Murine Bone Marrow-Derived Macrophages (BMDMs)
This protocol describes the isolation and stimulation of murine BMDMs to assess STING activation by this compound.
1. Isolation and Culture of BMDMs:
-
Bone marrow is harvested from the femurs and tibias of 6- to 10-week-old C57BL/6 mice.
-
The bone marrow is flushed with sterile PBS, and red blood cells are lysed using ACK lysis buffer.
-
Cells are cultured in DMEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 20 ng/mL macrophage colony-stimulating factor (M-CSF) for 7 days to differentiate into macrophages.
2. STING Agonist Stimulation:
-
Differentiated BMDMs are seeded in 24-well plates at a density of 5 x 10^5 cells/well.
-
Cells are treated with varying concentrations of this compound (e.g., 0.1, 0.3, 1 µM) or a vehicle control (DMSO).
-
For comparison, cells can be stimulated with cGAMP (e.g., 10-20 µM).
3. Assessment of STING Pathway Activation:
-
Western Blotting: After 1-4 hours of stimulation, cell lysates are collected to analyze the phosphorylation of STING, TBK1, and IRF3 by western blot.
-
Cytokine Analysis: After 16-24 hours of stimulation, the cell culture supernatant is collected to measure the secretion of IFN-β, TNF-α, and IL-6 using ELISA or a multiplex immunoassay.
-
Gene Expression Analysis: After 4-6 hours of stimulation, total RNA is extracted from the cells, and the expression of genes such as Ifnb1, Tnf, and Cxcl10 is quantified by RT-qPCR.
In Vivo Administration of this compound in a Murine Cancer Model
This protocol outlines a general procedure for the systemic administration of this compound in a murine cancer model to evaluate its anti-tumor efficacy.
1. Tumor Implantation:
-
Syngeneic tumor cells (e.g., CT26 colorectal carcinoma) are subcutaneously injected into the flank of 6- to 8-week-old BALB/c mice.
-
Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).
2. This compound Administration:
-
This compound is formulated in a vehicle suitable for intravenous (i.v.) or intraperitoneal (i.p.) injection (e.g., 40% PEG400 in saline).
-
Mice are treated with this compound at a specified dose (e.g., 1-1.5 mg/kg) via i.v. or i.p. injection.
-
Treatment can be administered as a single dose or in multiple doses over a period of time.
3. Evaluation of Anti-Tumor Response:
-
Tumor growth is monitored regularly using calipers.
-
At the end of the study, tumors and spleens can be harvested for analysis of immune cell infiltration (e.g., by flow cytometry or immunohistochemistry) and cytokine levels.
-
Serum can be collected to measure systemic cytokine levels (e.g., IFN-β).
Visualizing STING Activation and Experimental Design
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: STING Signaling Pathway Activated by this compound.
Caption: In Vitro Experimental Workflow.
Caption: this compound Cross-Reactivity Logic.
References
A Comparative Guide to IFN-β Induction: Evaluating the Potency of diABZI-4
For researchers, scientists, and drug development professionals, the targeted induction of type I interferons (IFNs), particularly IFN-β, is a cornerstone of developing novel therapeutics for infectious diseases and oncology. This guide provides a comprehensive comparison of diABZI-4, a potent STING (Stimulator of Interferon Genes) agonist, with other well-established IFN-β-inducing agents. We present supporting experimental data, detailed protocols, and visual representations of the underlying signaling pathways to facilitate an objective assessment of these compounds.
Performance Comparison of IFN-β Inducers
This compound distinguishes itself through its high potency in activating the STING pathway, leading to robust IFN-β production. To contextualize its performance, we compare it with other classes of IFN-β inducers: a natural STING agonist (cGAMP), a murine-specific STING agonist (DMXAA), and a Toll-like receptor 3 (TLR3) agonist (poly(I:C)).
| Compound | Target Receptor | Mechanism of Action | Cell Type | EC50 for IFN-β Induction | IFN-β Production Level | Reference |
| This compound | STING | Direct agonist, induces STING oligomerization | Human PBMCs | ~130 nM | High (>400-fold more potent than cGAMP) | [1] |
| Murine Splenocytes | ~2.24 µM | High | [2] | |||
| 2'3'-cGAMP | STING | Natural endogenous ligand | Human PBMCs | >50 µM | Moderate | [1] |
| THP-1 cells | ~5 µM | Moderate | ||||
| DMXAA | STING (murine) | Direct agonist | Murine Macrophages | Not specified | Induces IFN-β | [3][4] |
| Human Cells | Inactive | No IFN-β induction | ||||
| Poly(I:C) | TLR3 | dsRNA mimic | HaCaT cells | Not specified | Induces IFN-β mRNA (>3000-fold) | |
| Murine Splenocytes | Not specified | Induces IFN-β mRNA |
Key Findings:
-
Potency: this compound demonstrates significantly higher potency in inducing IFN-β compared to the natural STING ligand, 2'3'-cGAMP, with reports indicating it can be over 400 times more effective in human peripheral blood mononuclear cells (PBMCs).
-
Species Specificity: Unlike DMXAA, which is a potent activator of murine STING but not human STING, this compound effectively activates STING in both human and murine cells, making it a more relevant tool for translational research.
-
Distinct Pathway Activation: this compound and cGAMP/DMXAA induce IFN-β via the STING pathway, while poly(I:C) utilizes the TLR3 pathway. This difference in mechanism can have implications for the broader immune response and potential therapeutic applications.
Signaling Pathways of IFN-β Induction
Understanding the signaling cascades initiated by these compounds is crucial for predicting their biological effects.
This compound-Induced STING Signaling Pathway
This compound directly binds to the STING protein located on the endoplasmic reticulum. This binding event triggers a conformational change, leading to STING oligomerization and its translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it binds to the promoter of the IFNB1 gene, driving the transcription and subsequent secretion of IFN-β.
Poly(I:C)-Induced TLR3 Signaling Pathway
Poly(I:C), a synthetic analog of double-stranded RNA (dsRNA), is recognized by Toll-like receptor 3 (TLR3) on the cell surface or within endosomes. Upon binding poly(I:C), TLR3 recruits the adaptor protein TRIF (TIR-domain-containing adapter-inducing interferon-β). TRIF then activates TBK1, which phosphorylates IRF3. Similar to the STING pathway, phosphorylated IRF3 dimerizes, translocates to the nucleus, and induces the transcription of the IFNB1 gene.
Experimental Protocols
Accurate quantification of IFN-β is paramount for evaluating the efficacy of inducing agents. Below are standardized protocols for measuring IFN-β protein and mRNA levels.
Quantification of Secreted IFN-β by ELISA
This protocol outlines the steps for a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) to measure the concentration of IFN-β in cell culture supernatants.
Materials:
-
IFN-β ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution)
-
96-well ELISA plate
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 1% BSA)
-
Cell culture supernatants
-
Recombinant IFN-β standard
-
Plate reader
Procedure:
-
Coat Plate: Dilute the capture antibody in coating buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Blocking: Aspirate the coating solution and wash the plate twice with wash buffer. Add 200 µL of assay diluent to each well to block non-specific binding. Incubate for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate four times. Prepare a standard curve by serially diluting the recombinant IFN-β standard in assay diluent. Add 100 µL of standards and cell culture supernatants (diluted if necessary) to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate four times. Add 100 µL of diluted detection antibody to each well. Incubate for 1 hour at room temperature.
-
Streptavidin-HRP: Wash the plate four times. Add 100 µL of diluted streptavidin-HRP to each well. Incubate for 30 minutes at room temperature in the dark.
-
Substrate Development: Wash the plate six times. Add 100 µL of TMB substrate to each well. Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Read Plate: Measure the absorbance at 450 nm using a plate reader.
-
Data Analysis: Calculate the concentration of IFN-β in the samples by interpolating from the standard curve.
Quantification of IFNB1 mRNA by RT-qPCR
This protocol describes the quantification of IFNB1 gene expression using a two-step reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Forward and reverse primers for IFNB1 and a reference gene (e.g., GAPDH or ACTB)
-
Nuclease-free water
-
qPCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from cells using a commercial RNA extraction kit according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a qPCR plate. For each sample, a typical reaction includes:
-
10 µL 2x qPCR master mix
-
1 µL forward primer (10 µM)
-
1 µL reverse primer (10 µM)
-
2 µL cDNA template
-
6 µL nuclease-free water
-
-
qPCR Program: Run the qPCR plate on a real-time PCR instrument with a program typically consisting of:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt curve analysis
-
-
Data Analysis: Determine the cycle threshold (Ct) values for IFNB1 and the reference gene. Calculate the relative fold change in IFNB1 expression using the ΔΔCt method.
Conclusion
This compound emerges as a highly potent and specific activator of the STING pathway, leading to robust IFN-β production in both human and murine systems. Its superior potency compared to the natural ligand cGAMP and its broader species reactivity in contrast to DMXAA make it a valuable tool for preclinical research and a promising candidate for therapeutic development. The choice of an IFN-β-inducing agent will depend on the specific research or clinical application, with considerations for the desired signaling pathway, potency, and target species. The provided data and protocols serve as a foundational guide for researchers to make informed decisions in the selection and evaluation of these critical immunomodulatory compounds.
References
- 1. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. 5,6-Dimethylxanthenone-4-acetic Acid (DMXAA) Activates Stimulator of Interferon Gene (STING)-dependent Innate Immune Pathways and Is Regulated by Mitochondrial Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mouse, but not human STING, binds and signals in response to the vascular disrupting agent DMXAA - PMC [pmc.ncbi.nlm.nih.gov]
Introduction to diABZI and STING Activation
A Comparative Analysis of diABZI Compounds: A Guide for Researchers
In the rapidly evolving landscape of immuno-oncology and antiviral research, the Stimulator of Interferon Genes (STING) pathway has emerged as a critical target. Activation of STING triggers potent innate immune responses, making STING agonists highly sought-after therapeutic candidates. Among these, the diamidobenzimidazole (diABZI) class of compounds has garnered significant attention due to its high potency and systemic activity. This guide provides a comprehensive comparative analysis of diABZI compounds, their variants, and other major classes of STING agonists, supported by experimental data and detailed methodologies.
The STING pathway is a key mediator of cytosolic DNA sensing. Upon activation, STING induces the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, which are crucial for orchestrating an anti-tumor or antiviral immune response. diABZI is a non-cyclic dinucleotide (non-CDN) STING agonist that has demonstrated superior potency and bioavailability compared to natural STING ligands like cyclic GMP-AMP (cGAMP) and other synthetic cyclic dinucleotides (CDNs).[1][2] Unlike CDNs, which often face challenges with cell permeability, diABZI compounds can diffuse across cell membranes to activate STING directly in the cytosol.[3]
Comparative Performance of STING Agonists
The efficacy of STING agonists can be evaluated based on several key parameters, including their binding affinity to the STING protein, their ability to induce IFN-β production, and their in vivo anti-tumor activity.
Biochemical and Cellular Potency
The following table summarizes the in vitro performance of diABZI and its variants compared to other STING agonists.
| Compound | Class | Target Species | Binding Affinity (KD) | IFN-β Induction (EC50) | Cell Line/System | Reference |
| diABZI (Compound 3) | non-CDN | Human | ~70 nM - 527 nM | 130 nM | Human PBMCs | [3][4] |
| Human | 0.05 nM (for R232 variant) | - | Purified hSTING (SPR) | |||
| Murine | - | ~200 ng/mL (~235 nM) | Murine cells | |||
| Human | - | 13 nM | THP-1 cells (IRF reporter) | |||
| diABZI-4 | non-CDN | Human/Murine | - | - | - | |
| diABZI-amine | non-CDN | Human | ~70 nM | 60.9 nM | THP1-Dual reporter cells | |
| Murine | - | 2.24 µM | Murine splenocytes | |||
| diABZI-V/C-DBCO | non-CDN | Human | - | 1.3 nM | THP1-Dual reporter cells | |
| 2'3'-cGAMP | CDN | Human | 1.45 nM (for R232 variant) | >50 µM | Human PBMCs | |
| DMXAA | Xanthon | Murine | - | - | Murine cells | |
| ADU-S100 (ML RR-S2 CDA) | CDN | Human/Murine | - | Potent | Murine tumor models |
Note: EC50 and KD values can vary depending on the specific assay conditions and cell lines used.
In Vivo Anti-Tumor Efficacy
Systemic or intratumoral administration of diABZI compounds has shown significant tumor growth inhibition in various syngeneic mouse models.
| Compound | Tumor Model | Administration Route | Key Findings | Reference |
| diABZI (Compound 3) | CT-26 Colon | Intravenous | Significant tumor growth inhibition and improved survival, with 8 out of 10 mice remaining tumor-free. | |
| diABZI (Compound 3) | Mel526 Melanoma | - | Combination with TCR-T cells significantly suppressed tumor growth. | |
| This compound | SARS-CoV-2 Infection Model | Intranasal | Conferred complete protection from severe respiratory disease. | |
| diABZI Conjugates | B16.F10 Melanoma | - | Inhibited tumor growth to a comparable degree as the unconjugated compound. | |
| ADU-S100 | B16 Melanoma, CT26 Colon, 4T1 Breast | Intratumoral | Profound tumor regression and long-lasting anti-tumor effects. | |
| DMXAA | Multiple models | Intratumoral | Effective in murine models but not in humans due to species-specific STING binding. |
Signaling Pathways and Experimental Workflows
The activation of STING by diABZI initiates a downstream signaling cascade, leading to the production of type I interferons and other cytokines. A typical experimental workflow to evaluate diABZI compounds involves in vitro characterization of STING activation followed by in vivo assessment of anti-tumor efficacy.
Caption: diABZI-mediated STING signaling pathway.
Caption: Experimental workflow for diABZI evaluation.
Detailed Experimental Protocols
STING Activation Reporter Assay
This assay quantitatively measures the activation of the STING pathway by monitoring the expression of a reporter gene, such as luciferase, under the control of an interferon-stimulated response element (ISRE).
Objective: To determine the potency (EC50) of diABZI compounds in activating the STING pathway.
Methodology:
-
Cell Culture: Use a reporter cell line, such as THP-1 Dual™ cells, which are engineered to express a secreted luciferase reporter gene upon IRF3/7 activation. Culture the cells according to the manufacturer's instructions.
-
Compound Treatment: Seed the cells in a 96-well plate and treat with a serial dilution of the diABZI compound. Include a positive control (e.g., 2'3'-cGAMP) and a vehicle control.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Luciferase Assay: Measure the luciferase activity in the cell supernatant using a commercially available luciferase assay system and a luminometer.
-
Data Analysis: Plot the luciferase signal against the compound concentration and calculate the EC50 value using a non-linear regression model.
Cytokine Quantification by ELISA
This protocol details the measurement of IFN-β and other pro-inflammatory cytokines secreted by immune cells upon STING activation.
Objective: To quantify the levels of specific cytokines (e.g., IFN-β, TNF-α, IL-6) produced in response to diABZI treatment.
Methodology:
-
Cell Stimulation: Isolate primary immune cells, such as human peripheral blood mononuclear cells (PBMCs) or murine bone marrow-derived macrophages (BMDMs), and culture them in a 24-well plate.
-
Compound Treatment: Treat the cells with the diABZI compound at various concentrations for a specified time (e.g., 24 hours).
-
Supernatant Collection: Collect the cell culture supernatant and store it at -80°C until analysis.
-
ELISA: Use commercially available ELISA kits for the specific cytokines of interest (e.g., human IFN-β, mouse TNF-α). Follow the manufacturer's protocol, which typically involves the following steps:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples to the wells.
-
Incubating with a detection antibody.
-
Adding a substrate to develop a colorimetric signal.
-
Measuring the absorbance using a microplate reader.
-
-
Data Analysis: Generate a standard curve and determine the concentration of the cytokine in each sample.
In Vivo Syngeneic Mouse Tumor Model
This protocol describes the evaluation of the anti-tumor efficacy of diABZI compounds in a mouse model.
Objective: To assess the in vivo therapeutic effect of diABZI compounds on tumor growth.
Methodology:
-
Cell Line: Use a syngeneic tumor cell line, such as CT-26 (colon carcinoma) for BALB/c mice or B16-F10 (melanoma) for C57BL/6 mice.
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days.
-
Compound Administration: Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups and administer the diABZI compound via the desired route (e.g., intravenous, intratumoral).
-
Efficacy Assessment: Continue to monitor tumor volume and body weight. The primary endpoint is typically tumor growth inhibition. Survival can also be monitored as a secondary endpoint.
-
Immunophenotyping (Optional): At the end of the study, tumors and spleens can be harvested to analyze the immune cell populations by flow cytometry.
Conclusion
diABZI compounds represent a potent and promising class of STING agonists with significant potential in cancer immunotherapy and as antiviral agents. Their improved pharmacological properties over traditional CDN agonists make them attractive candidates for clinical development. This guide provides a framework for the comparative analysis of diABZI compounds, highlighting their superior performance and providing detailed methodologies for their evaluation. As research in this field continues, a thorough understanding of the comparative efficacy and mechanisms of action of different STING agonists will be crucial for the development of novel and effective immunotherapies.
References
- 1. A synthetic STING agonist inhibits the replication of human parainfluenza virus 3 and rhinovirus 16 through distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. biorxiv.org [biorxiv.org]
- 4. STING-Activating Polymer–Drug Conjugates for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Tumor Efficacy of diABZI-4: A Comparative Guide
The small molecule diABZI-4, a potent STING (Stimulator of Interferon Genes) agonist, has emerged as a promising agent in cancer immunotherapy. Its ability to systemically activate the innate immune system and subsequently bridge to a robust adaptive anti-tumor response has been validated in numerous preclinical studies. This guide provides a comparative overview of this compound's anti-tumor effects, supported by experimental data, detailed protocols, and visual representations of its mechanism of action.
Performance and Efficacy of this compound
This compound and its analogs have demonstrated significant anti-tumor activity across a range of cancer models. Activation of the STING pathway by this compound leads to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines, which are crucial for initiating anti-tumor immunity. This response enhances the priming and recruitment of cytotoxic CD8+ T cells into the tumor microenvironment, leading to tumor cell killing.
In Vivo Anti-Tumor Activity
Studies in syngeneic mouse models have consistently shown that systemic administration of diABZI compounds leads to substantial tumor growth inhibition and, in some cases, complete tumor regression. For instance, in a murine melanoma model, combination therapy of diABZI with TCR-T cells significantly suppressed tumor growth compared to either treatment alone. Similarly, a liposomal formulation of diABZI demonstrated superior efficacy in a breast cancer model, significantly reducing tumor volume compared to the free drug.
Table 1: Summary of In Vivo Anti-Tumor Efficacy of diABZI and its Formulations
| Cancer Model | Treatment Group | Tumor Volume Reduction vs. Control | Key Findings |
| Melanoma (Mel526) | diABZI + TCR-T cells | Significant tumor growth suppression after 8 days | Combination therapy halted tumor growth after 6 days.[1] |
| Breast Cancer (4T-1) | diABZI-encapsulated liposomes (dLNPs) | 78.16% reduction vs. PBS; 54.47% reduction vs. free diABZI | Enhanced recruitment of CD8+ T cells to the tumor.[2] |
| Melanoma (B16.F10) | diABZI-amine, diABZI-PEG[20kDa], diABZI-V/C-PEG[20kDa] | Comparable and significant tumor growth inhibition | Macromolecular conjugates of diABZI are therapeutically active.[3] |
| Human Tumor Xenograft (SKOV3) | HER2-diABZI ADC (3 mg/kg) | Complete tumor regression | Superior efficacy and reduced systemic cytokine release compared to high-dose free diABZI.[4] |
Immunomodulatory Effects
The anti-tumor effects of this compound are underpinned by its profound impact on the tumor microenvironment. It triggers a cascade of immune activation, characterized by the secretion of key cytokines and the activation of various immune cells.
Table 2: Key Cytokine and Immune Cell Responses to diABZI
| Cytokine/Marker | Cell Type/Model | Observation | Significance |
| IFN-β | Human PBMCs, Mouse Serum | Potent, dose-dependent induction.[5] | A hallmark of STING activation, crucial for initiating anti-tumor immunity. |
| IFN-γ | TCR-T cells, Tumor Microenvironment | Increased expression. | Enhances cytotoxic T cell activity and antigen presentation. |
| CXCL10 | HATs, PBLs | Significant increase after 3 hours. | A chemokine that attracts T cells to the tumor site. |
| IL-6 | HATs, PBLs, Tumor Microenvironment | Significantly increased expression. | A pro-inflammatory cytokine with complex roles in cancer. |
| Phospho-STING, Phospho-TBK1, Phospho-IRF3 | Melanoma cells, T cells | Increased phosphorylation. | Direct evidence of STING pathway activation. |
| CD8+ T cells | Breast Cancer (4T-1) Tumors | Increased infiltration. | The primary effector cells responsible for killing tumor cells. |
Comparison with Other STING Agonists
diABZI represents a class of non-cyclic dinucleotide (non-CDN) STING agonists that offer advantages over first-generation CDN agonists like cGAMP and ADU-S100. A key advantage is its ability to be administered systemically, whereas many earlier agonists required intratumoral injection.
Table 3: Comparison of diABZI with Other STING Agonists
| Agonist | Class | Administration Route | Key Characteristics |
| diABZI | Non-CDN | Intravenous, Intraperitoneal | Systemically active; more than 400-fold more potent than cGAMP in inducing IFN-β in human PBMCs. |
| ADU-S100 (MIW815) | CDN | Intratumoral | Showed profound tumor regression in murine models; advanced to clinical trials. |
| SR-717 | Non-CDN | Intraperitoneal | Demonstrated greater efficacy than anti-PD-1/PD-L1 monotherapy in some models. |
| MSA-2 | Non-CDN | Oral, Intratumoral, Subcutaneous | Orally available with good tolerance in mice; induces long-lasting anti-tumor immunity. |
While direct head-to-head anti-tumor efficacy studies between this compound and other systemic agonists like SR-717 and MSA-2 are not extensively published, the high potency and systemic activity of diABZI compounds position them as leading candidates for clinical development. Notably, a diABZI-like molecule, GSK3745417, has entered Phase I clinical trials.
Signaling Pathway and Experimental Workflow
The mechanism of action of this compound begins with its binding to and activation of the STING protein located on the endoplasmic reticulum. This triggers a downstream signaling cascade, culminating in the transcription of genes for type I interferons and other inflammatory cytokines.
Caption: this compound activates the STING signaling pathway.
The validation of this compound's anti-tumor effects typically involves a series of in vivo experiments in tumor-bearing mice. A generalized workflow for these studies is depicted below.
Caption: A typical in vivo experimental workflow for evaluating this compound.
Experimental Protocols
In Vivo Murine Melanoma Model
-
Cell Line: Mel526 human melanoma cells.
-
Animal Model: NOD-Prkdc-scid IL2rg-null (NCG) mice.
-
Tumor Inoculation: 1.5 x 10^6 Mel526 cells were injected subcutaneously into the armpit of each mouse.
-
Treatment Schedule: When tumors reached approximately 60 mm³, mice were randomized into treatment groups. diABZI (0.1 µM) was administered via intratumoral injection, and/or TCR-T cells (3.0 x 10^6) were administered via tail vein injection every 2 days.
-
Endpoint Analysis: Tumor volume was measured every two days. At the end of the study (after 10 days of treatment), tumors were excised and weighed. Tumor tissue and blood samples were collected for further analysis, such as ELISA for cytokine levels and immunohistochemistry for immune cell infiltration.
In Vivo Murine Breast Cancer Model
-
Cell Line: 4T-1 murine breast cancer cells.
-
Animal Model: BALB/c mice.
-
Tumor Inoculation: 1 x 10^5 4T-1 cells were injected subcutaneously into the right flank of each mouse.
-
Treatment Formulation: diABZI was encapsulated in liposomes (dLNPs) using the ammonium sulfate gradient method.
-
Treatment Schedule: When tumor volume reached 100 mm³, mice received intravenous injections of dLNPs (containing 0.03 mg of diABZI per mouse), free diABZI, empty liposomes, or PBS every four days for a total of three administrations.
Western Blot for STING Pathway Activation
-
Cell Lysis: Cells (e.g., T cells or tumor cells) were treated with diABZI for a specified time (e.g., 3 hours). Cells were then lysed with NP-40 buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Protein concentration in the lysates was determined using a standard assay (e.g., BCA assay).
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against total and phosphorylated forms of STING, TBK1, and IRF3. Following washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
References
- 1. STING agonist diABZI enhances the cytotoxicity of T cell towards cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Effect of STING Agonist-Encapsulated Liposomes on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Tumor cell-directed STING agonist antibody-drug conjugates induce type III interferons and anti-tumor innate immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: diABZI-4 vs. MSA-2 in STING Pathway Activation
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent non-cyclic dinucleotide (CDN) STING (Stimulator of Interferon Genes) agonists: diABZI-4 and MSA-2. Both small molecules have garnered significant attention for their potential in cancer immunotherapy and as antiviral agents. This document summarizes their performance based on available experimental data, outlines key experimental protocols, and visualizes the critical signaling pathways involved.
Executive Summary
This compound and MSA-2 are potent activators of the STING pathway, a critical component of the innate immune system. Activation of STING triggers the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, leading to the priming of an adaptive anti-tumor or anti-viral immune response. While both compounds target STING, they exhibit distinct characteristics in terms of potency, oral bioavailability, and reported efficacy in various models. This guide aims to provide an objective side-by-side comparison to aid researchers in selecting the appropriate tool for their specific research needs.
Mechanism of Action: The STING Signaling Pathway
Both this compound and MSA-2 function by binding directly to the STING protein, which is predominantly localized on the endoplasmic reticulum. This binding induces a conformational change in STING, leading to its oligomerization and translocation to the Golgi apparatus. This initiates a downstream signaling cascade involving the phosphorylation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding for type I interferons, such as IFN-β. Concurrently, STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines like TNF-α and IL-6.[1][2][3][4]
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and MSA-2 from various in vitro and in vivo studies. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.
Table 1: In Vitro Potency (EC50 Values)
| Compound | Assay | Cell Line/System | EC50 Value | Reference(s) |
| This compound | IRF Reporter | Human THP-1 | 0.013 µM | [5] |
| Antiviral (IAV, HRV, SARS-CoV-2) | Various | 11.8 - 199 nM | ||
| IFN-β Production | Primary Murine Splenocytes | ~2.24 µM | ||
| MSA-2 | STING Activation (IFN-β) | Human STING (WT) | 8.3 µM | |
| STING Activation (IFN-β) | Human STING (HAQ) | 24 µM | ||
| IFN-β Production | Murine BMDCs | 0.00183 mg/mL | ||
| IFN-β Production | Murine BMDMs | 0.00148 mg/mL |
Table 2: In Vivo Anti-Tumor Efficacy
| Compound | Tumor Model | Administration Route | Key Findings | Reference(s) |
| This compound | Not explicitly detailed in provided search results | Intraperitoneal | Induces serum IFN-β production. | |
| MSA-2 | RENCA (ccRCC) | Oral (P.O.) | Significantly suppressed tumor growth and prolonged survival. Dose-dependent efficacy observed with P.O. administration being highly effective. | |
| MC38 (Colon Carcinoma) | Intratumoral (i.t.) | Significantly reduced tumor growth and increased survival. 7 out of 9 mice became tumor-free. | ||
| B16F10 (Melanoma) | Intratumoral (i.t.) | Significantly reduced tumor growth and increased survival. 2 out of 9 mice became tumor-free. | ||
| MC38 (Colorectal) | Oral (P.O.) | At 35 mg/kg, failed to impede tumor growth in one study. |
Experimental Protocols
Detailed methodologies are crucial for interpreting the presented data and for designing future experiments. Below are generalized protocols for key assays used to characterize STING agonists.
In Vitro STING Activation Reporter Assay
This assay quantifies the activation of the STING pathway by measuring the activity of an Interferon Regulatory Factor (IRF)-inducible reporter gene.
Methodology:
-
Cell Seeding: THP1-Dual™ cells, which contain a secreted luciferase reporter gene under the control of an IRF-inducible promoter, are seeded in a 96-well plate.
-
Compound Preparation: Serial dilutions of the STING agonist (this compound or MSA-2) are prepared in the appropriate cell culture medium.
-
Cell Treatment: The diluted agonist is added to the cells and incubated for a specified period (e.g., 18-24 hours).
-
Luciferase Assay: A luciferase assay reagent is added to each well according to the manufacturer's instructions.
-
Data Acquisition: Luminescence is measured using a luminometer.
-
Data Analysis: The luminescence signal is plotted against the agonist concentration to determine the EC50 value.
In Vivo Anti-Tumor Efficacy Study
This protocol outlines a general workflow for evaluating the anti-tumor efficacy of STING agonists in a syngeneic mouse model.
Methodology:
-
Tumor Implantation: Syngeneic tumor cells (e.g., MC38, B16F10, RENCA) are subcutaneously injected into immunocompetent mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).
-
Randomization: Mice are randomized into treatment and control groups.
-
Treatment Administration: The STING agonist is administered via the desired route (e.g., intratumoral, oral, intraperitoneal) at specified doses and schedules.
-
Continued Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, tumor growth inhibition (TGI) is calculated, and survival data is analyzed.
Conclusion
Both this compound and MSA-2 are potent, non-CDN STING agonists with significant therapeutic potential. This compound appears to exhibit higher potency in in vitro assays, with EC50 values in the nanomolar range for IRF induction. MSA-2 has demonstrated robust in vivo anti-tumor efficacy with the advantage of oral bioavailability. The choice between these two compounds will likely depend on the specific application, desired route of administration, and the biological system under investigation. The data and protocols presented in this guide provide a foundation for researchers to make informed decisions and to design rigorous experiments to further elucidate the therapeutic potential of these promising STING agonists.
References
- 1. Antitumor Effect of Platinum-Modified STING Agonist MSA-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. mdpi.com [mdpi.com]
- 4. A diamidobenzimidazole STING agonist protects against SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A synthetic STING agonist inhibits the replication of human parainfluenza virus 3 and rhinovirus 16 through distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling diABZI-4
Disclaimer: No specific Safety Data Sheet (SDS) for diABZI-4 is publicly available. The following guidance is based on the SDS for the closely related compound, diABZI STING agonist-1 (trihydrochloride), and general best practices for handling potent chemical compounds in a laboratory setting. It is imperative to conduct a thorough risk assessment for your specific use case and consult with your institution's environmental health and safety (EHS) department.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes detailed operational and disposal plans to ensure the safe and effective use of this potent STING agonist.
Personal Protective Equipment (PPE)
Based on the hazard classification of a related compound, which is considered harmful if swallowed and an irritant to skin and eyes, the following personal protective equipment is recommended when handling this compound.[1]
| PPE Category | Item | Specification/Standard | Purpose |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1 or equivalent | Protects against splashes and dust. |
| Face Shield | ANSI Z87.1 or equivalent | Recommended when there is a significant risk of splashing. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or other appropriate material based on solvent compatibility. | Protects skin from direct contact. |
| Body Protection | Laboratory Coat | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Full-Body Protective Clothing | As determined by risk assessment for larger quantities or high-risk procedures. | Provides more extensive protection. | |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. | Use a NIOSH-approved respirator if dust or aerosols may be generated. | Prevents inhalation of the compound. |
Operational Plan: Safe Handling of this compound
Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe laboratory environment.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
The container should be clearly labeled with the compound name and any relevant hazard warnings.
Preparation and Handling
-
All handling of this compound should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize inhalation exposure.[1]
-
Before handling, ensure all necessary PPE is donned correctly.
-
When weighing the compound, use a disposable weigh boat to prevent contamination of the balance.
-
For solubilization, add the solvent to the this compound powder slowly to avoid splashing.
-
Avoid creating dust or aerosols during handling.[1]
In Case of Exposure or Spill
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do not induce vomiting. Wash out mouth with water. Seek immediate medical attention.
-
Spill: For small spills, carefully absorb the material with an inert absorbent material and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's EHS department.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
All waste contaminated with this compound, including unused compound, solutions, contaminated PPE, and labware, must be collected as hazardous waste.
-
Segregate waste streams. For example, keep solid waste separate from liquid waste.
-
Use designated, clearly labeled, and sealed waste containers.
Disposal Procedure
-
Dispose of all this compound waste in accordance with local, state, and federal regulations.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Contact your institution's EHS department to arrange for the collection and disposal of hazardous waste.
Safe Handling Workflow for this compound
The following diagram illustrates the key steps and decision points in the safe handling and disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
